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  • Product: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine
  • CAS: 1423037-25-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern drug discovery, the transition from a hit scaffold to a viable lead candidate relies heavily on optimizing physicochemical properties. 2-(2-Isopropylpyrazol-3-yl)-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from a hit scaffold to a viable lead candidate relies heavily on optimizing physicochemical properties. 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (CAS: 1423037-25-5)[1] is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors and protein-protein interaction modulators.

The architectural brilliance of this scaffold lies in its specific substitution pattern, which leverages the "magic methyl" effect [2]. The presence of the 3-methyl group on the pyridine ring introduces a severe steric clash with the adjacent pyrazole core. To relieve this peri-interaction, the molecule is forced out of coplanarity, adopting an orthogonal twist. This conformational restriction pre-organizes the molecule into a bioactive geometry, drastically reducing the entropic penalty upon target binding[3]. Furthermore, breaking molecular planarity disrupts flat crystal lattice packing, which lowers the melting point and significantly enhances thermodynamic aqueous solubility[2].

Coupled with the N-isopropyl group—which provides a lipophilic shield to prevent phase II glucuronidation at the pyrazole nitrogen—this scaffold represents a masterclass in rational physicochemical design.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the scaffold. These metrics dictate the compound's behavior in aqueous environments and lipid membranes, serving as the foundation for the analytical workflows that follow.

PropertyValueMethod / Source
Chemical Name 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridineIUPAC Nomenclature
CAS Number 1423037-25-5Commercial Standard[1]
Molecular Formula C12H15N3Structural Analysis
Molecular Weight 201.27 g/mol Computed
Predicted pKa ~5.2 - 5.8 (Pyridine N)in silico projection
Predicted LogP ~2.5 - 3.0in silico projection
Topological Polar Surface Area (TPSA) 30.7 ŲComputed
Rotatable Bonds 2Structural Analysis
H-Bond Donors / Acceptors 0 / 2Structural Analysis

Analytical Profiling Workflows

Physicochemical profiling must follow a strict logical sequence. Because lipophilicity (LogD) and aqueous solubility are fundamentally pH-dependent, the ionization constant (pKa) must be determined first[4]. This ensures that subsequent assays are buffered correctly to evaluate the compound in its relevant physiological charge state.

Workflow Start Compound Synthesis & Purification LCMS LC-MS/NMR Structural Validation Start->LCMS >95% Purity pKa Potentiometric pKa (Sirius T3) LCMS->pKa Ionization Profile Sol Kinetic Solubility (Laser Nephelometry) LCMS->Sol DMSO Stock LogD Shake-Flask LogP/LogD (Octanol/Water) pKa->LogD pH Selection Data Physicochemical Data Matrix LogD->Data Sol->Data

Fig 1. Sequential physicochemical profiling workflow for early-stage drug discovery.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system, incorporating internal controls to flag experimental artifacts.

Protocol A: Potentiometric pKa Determination (Co-solvent Method)

Causality: The basic pyridine nitrogen is the primary ionization center. Because the neutral (deprotonated) form of this compound is highly lipophilic and poorly soluble in water, standard aqueous titration will cause precipitation, ruining the electrode reading. A co-solvent extrapolation method is mandatory[4].

  • Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.

  • Dispensing: Dispense an aliquot equivalent to 1-2 mg of the compound into a Sirius T3 titration vial.

  • Titration: Perform three sequential acid-base titrations (pH 2.0 to 12.0) using 0.5 M HCl and 0.5 M KOH in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH).

  • Data Capture: Record the apparent pKa (psKa) at each co-solvent ratio.

  • Extrapolation: Plot the psKa values against the dielectric constant of the mixtures and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation to derive the true aqueous pKa. Self-Validation Check: Run a reference standard (e.g., diphenhydramine) prior to the assay. If the reference pKa deviates by >0.1 log units, recalibrate the glass electrode.

Protocol B: Lipophilicity (LogD) via Shake-Flask

Causality: To predict passive membrane permeability and volume of distribution, the partition coefficient must be measured at physiological pH (7.4), where the compound exists as a mixture of ionized and unionized species[4].

  • Phase Saturation: Prepare a biphasic system of 1-octanol and aqueous phosphate buffer (pH 7.4). Stir vigorously for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve the compound in the octanol phase to a target concentration of 1 mg/mL.

  • Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the aqueous buffer into a silanized glass vial. Agitate via mechanical shaking at 25°C for 60 minutes.

  • Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using LC-UV (254 nm).

  • Calculation: Compute LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]). Self-Validation Check: Perform a mass balance calculation. The total mass of the compound quantified in both phases must equal the initial spiked mass ±5%. A failure indicates precipitation at the interface or adsorption to the glassware.

Protocol C: Kinetic Solubility via Laser Nephelometry

Causality: High-throughput biological assays rely on DMSO stock dilutions. It is critical to know the kinetic solubility limit in aqueous buffer to prevent false-negative biological readouts caused by compound precipitation[4].

  • Gradient Preparation: Perform a 12-point serial dilution of the 10 mM DMSO stock to create a concentration gradient.

  • Aqueous Spiking: Spike 5 µL of each DMSO dilution into 95 µL of PBS (pH 7.4) in a 96-well clear-bottom microplate (maintaining a constant 5% DMSO concentration).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a microplate shaker (500 rpm).

  • Measurement: Scan the plate using a laser nephelometer to measure light scattering.

  • Analysis: The kinetic solubility limit is defined as the maximum concentration before the scattering signal significantly deviates from the baseline (indicating colloidal particle formation). Self-Validation Check: Include caffeine (highly soluble, no scattering) and amiodarone (poorly soluble, high scattering) as internal plate controls.

Pharmacophore Mapping & Target Interaction

Understanding the physicochemical profile allows medicinal chemists to map the scaffold's pharmacophore directly to its biological target interactions.

Pharmacophore Core 2-(2-Isopropylpyrazol-3-YL) -3-methylpyridine Pyridine Pyridine Ring H-Bond Acceptor (pKa ~5.5) Core->Pyridine Methyl 3-Methyl Group Steric Clash 'Magic Methyl' Effect Core->Methyl Pyrazole Pyrazole Core Pi-Pi Stacking Rigid Scaffold Core->Pyrazole Isopropyl N-Isopropyl Group Lipophilic Shield Occupies Hydrophobic Pocket Core->Isopropyl Methyl->Pyrazole Induces Orthogonal Twist Isopropyl->Pyrazole Prevents N-Glucuronidation

Fig 2. Pharmacophore mapping and steric interactions of the core structural moieties.

The synergistic effect of these functional groups creates a highly optimized ligand. The basic pyridine acts as a crucial hydrogen bond acceptor, while the "magic methyl" effect locks the pyrazole into an optimal vector for deep-pocket binding[2]. Simultaneously, the isopropyl group tunes the LogP to the ~2.5-3.0 range, achieving the perfect balance between aqueous solubility and lipid membrane permeability[4].

References[1] Title: 46 - Combi-Blocks

Source: combi-blocks.com URL:[4] Title: Physicochemical profiling (solubility, permeability and charge state) - PubMed Source: nih.gov URL:[2] Title: The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC Source: nih.gov URL:[3] Title: Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) Source: rsc.org URL:

Sources

Exploratory

Advanced Structural and Synthetic Profiling of CAS 1423037-25-5: A Highly Twisted Pyrazole-Pyridine Scaffold

Executive Summary In modern drug discovery and advanced materials science, the transition from "flat" planar aromatics to three-dimensional, sterically tuned scaffolds is paramount for improving physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the transition from "flat" planar aromatics to three-dimensional, sterically tuned scaffolds is paramount for improving physicochemical properties, solubility, and target selectivity. CAS 1423037-25-5 , chemically identified as 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (or 2-(1-isopropyl-1H-pyrazol-5-yl)-3-methylpyridine), represents a highly privileged heterocyclic building block[1]. By strategically incorporating ortho-substituents adjacent to the biaryl linkage, this compound forces a highly twisted, non-coplanar geometry. This technical guide explores the structural dynamics, synthetic methodologies, and pharmacological utility of this unique pyrazole-pyridine scaffold.

Structural Dynamics & Physicochemical Profiling

The core defining feature of CAS 1423037-25-5 is its "twisted bidentate" paradigm. The molecule consists of a pyridine ring and a pyrazole ring connected via a C-C bond (Pyridine-C2 to Pyrazole-C5).

Crucially, the pyridine ring bears a methyl group at the C3 position, while the pyrazole ring bears an isopropyl group at the N1 position. Because these two bulky groups are situated ortho to the inter-ring C-C bond, they generate severe steric hindrance (high A-value clashes) if the rings attempt to adopt a coplanar conformation. To minimize this thermodynamic penalty, the rings rotate to an orthogonal or near-orthogonal dihedral angle.

This forced three-dimensionality increases the fraction of sp3-hybridized character ( Fsp3​ ) in the overall spatial footprint, which is a proven strategy to enhance aqueous solubility and prevent promiscuous DNA intercalation or off-target hERG binding in drug development.

Quantitative Data Summary

Below is the physicochemical profile of CAS 1423037-25-5, critical for calculating reaction equivalents and predicting pharmacokinetic behavior[1][2]:

PropertyValue / Description
CAS Registry Number 1423037-25-5
Chemical Name 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Typical Purity ≥ 96% - 98% (Commercial standard)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Pyridine N, Pyrazole N2)
Rotatable Bonds 2 (Isopropyl C-N, Biaryl C-C)

Synthetic Methodology: The Suzuki-Miyaura Workflow

The synthesis of sterically hindered biaryls requires robust catalytic systems. The most efficient route to CAS 1423037-25-5 is the Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-3-methylpyridine and 1-isopropyl-1H-pyrazole-5-boronic acid[3][4].

Causality of Experimental Choices
  • Catalyst Selection (Pd(dppf)Cl₂): The bulky bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides a wide "bite angle." This accelerates the reductive elimination step—the typical bottleneck when synthesizing highly sterically hindered ortho-substituted biaryls.

  • Base & Solvent (K₂CO₃ in Dioxane/H₂O): The aqueous base is mandatory. It coordinates with the vacant p-orbital of the boronic acid to form a negatively charged, sp3-hybridized boronate "ate" complex. This nucleophilic activation is the absolute prerequisite for successful transmetalation to the palladium center[4].

Self-Validating Experimental Protocol

Step 1: Reaction Setup

  • In an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-3-methylpyridine (1.0 equiv, 10 mmol) and 1-isopropyl-1H-pyrazole-5-boronic acid (1.2 equiv, 12 mmol).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (2.5 equiv, 25 mmol).

  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL).

Step 2: Catalytic Activation

  • Heat the reaction mixture to 90°C using an oil bath or heating block.

  • Stir vigorously for 12–16 hours. The reaction progresses through oxidative addition of the aryl bromide, transmetalation of the activated boronate, and reductive elimination to yield the biaryl product[3].

Step 3: Workup & Isolation

  • Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium black.

  • Wash the organic filtrate with brine (2 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 4: Quality Control (Self-Validation)

  • LC-MS: Confirm the product mass. The expected [M+H]+ peak is m/z 202.1.

  • ¹H-NMR (CDCl₃): Validate structural integrity by identifying the diagnostic pyridine C3-methyl singlet (~2.3 ppm) and the pyrazole N-isopropyl septet (~4.5 ppm). The disappearance of the boronic acid OH protons confirms complete conversion.

SyntheticWorkflow A 2-Bromo-3-methylpyridine C Pd(dppf)Cl2 / K2CO3 (Oxidative Addition & Transmetalation) A->C B 1-Isopropyl-1H-pyrazole- 5-boronic acid B->C D CAS 1423037-25-5 (Reductive Elimination) C->D Heat, Dioxane/H2O

Fig 1: Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for CAS 1423037-25-5 synthesis.

Medicinal Chemistry: Kinase Inhibition & Pharmacophores

Pyrazole-pyridine derivatives are highly privileged scaffolds in oncology and targeted therapeutics[5]. They are frequently utilized as core motifs for Receptor Tyrosine Kinase (RTK) inhibitors and Mitogen-Activated Protein Kinase (MAPK) inhibitors[6][7].

The Pharmacophore Model

When designing inhibitors for targets like EGFR, VEGFR-2, or B-Raf, the pyrazole-pyridine scaffold acts as a versatile hinge-binding motif[7][8]:

  • Hinge Region Anchoring: The nitrogen atoms on the pyrazole and pyridine rings serve as critical hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[8].

  • Allosteric Pocket Exploitation: The twisted geometry induced by the 3-methyl and 1-isopropyl groups is highly advantageous. While flat molecules are restricted to the ATP-binding cleft, twisted biaryls can project one ring into the hydrophobic "DFG-out" allosteric pocket, achieving Type II kinase inhibition. This dramatically increases kinase selectivity and residence time[6][7].

SignalingPathway L Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR-2) L->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase (B-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK PROL Tumor Proliferation ERK->PROL INH Pyrazole-Pyridine Scaffold (CAS 1423037-25-5 derivative) INH->RTK ATP-competitive inhibition INH->RAF Allosteric inhibition

Fig 2: RTK/MAPK signaling cascade targeted by pyrazole-pyridine kinase inhibitors.

Materials Science: Coordination Chemistry & OLEDs

Beyond pharmacology, CAS 1423037-25-5 is cataloged as a valuable intermediate for Organic Light Emitting Diodes (OLEDs) and molecular conductors[9].

In coordination chemistry, 2-(pyrazol-3-yl)pyridines act as robust bidentate ( N,N′ ) ancillary ligands for transition metals like Iridium(III) and Ruthenium(II). The steric bulk of the isopropyl group prevents the planar stacking of metal complexes. This suppression of intermolecular π−π stacking is critical for preventing Aggregation-Caused Quenching (ACQ), thereby maximizing the photoluminescence quantum yield (PLQY) in phosphorescent OLED devices.

References

  • 1-benzyloxy-4-isopropylpyrazole 1040283-73-5 wiki - Guidechem. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgxlsN9AP2XL1JQ9BuwHGbA5Kc9aOWiJ32zmWtTDX2e2nWRXJViw2HjX_8dZRvRzKxoDZnA5Far4fU6DRXSJV1ovkAg9gf7LKkSeKUDY65CJvaEmmTAdBnEtDNx0VLgfQym4k-ZUjVszDi3N4PjjtkqvbTWEXLFSARJSDo7Bp--3RzElLvVudPnGKIjeg5oIM=]
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  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXQlhI38yJgH-GpqKLTaevPyDVU0sXQoa8E-lBGFe6igOm0-KsvmvLdc5LlTZPZj_BI8OfOmZBQJvAINxxXgRy-1l7mlCMziWsnx_j1lCgRKSPaFpRKNTW4nROaFgpRXdjedpdGQjZ-F6y5tS3v_revy-Waccasq-DhT_Ih4xA2iwU0Rfnqo4tGjjQ89gNXjT3aZqobmgsJJEElSyTdsAYsrzj7tfxeO9vOH8XUdVWZbfDEWv807HTwtdjss-_ORgaR2usqcxoW8iGlWu7EoVDMFRKSZxBh5zttE54VCD4zCmWYQ==]
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Foundational

Thermodynamic stability of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in aqueous solution

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in Aqueous Solution Abstract This technical guide provides a comprehensive framework for the systematic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in Aqueous Solution

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in an aqueous solution. The stability of a drug candidate is a critical determinant of its therapeutic efficacy, safety, and shelf-life. This document outlines the fundamental principles of chemical stability, details a robust experimental protocol for forced degradation studies, and discusses the analytical methodologies required for the accurate quantification of the parent molecule and its potential degradants. The target audience for this guide includes researchers, scientists, and drug development professionals who require a thorough understanding of how to establish the stability profile of novel chemical entities.

Introduction: The Imperative of Stability Assessment

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a multitude of physicochemical and pharmacological properties. Among these, thermodynamic stability in an aqueous environment is of paramount importance. The chemical integrity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and storage requirements. For 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, a molecule featuring both a pyrazole and a pyridine ring, understanding its susceptibility to degradation is crucial for formulation development and predicting its behavior under physiological conditions.[1][2]

This guide will provide a first-principles approach to elucidating the intrinsic stability of this molecule. We will delve into the rationale behind stress testing, the design of a comprehensive stability study, and the state-of-the-art analytical techniques for generating high-quality, reproducible data.

Theoretical Framework: Understanding Degradation Pathways

The thermodynamic stability of a molecule is its tendency to resist chemical change over time. In an aqueous solution, 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine can be susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolysis: This is a common degradation pathway for many pharmaceuticals, involving the reaction of the molecule with water. The rate of hydrolysis is often pH-dependent, making the characterization of the molecule's stability across a range of pH values essential.[3] The pyrazole and pyridine rings, along with the methyl and isopropyl substituents, will influence the electron density and steric accessibility of potential reaction sites.

  • Oxidation: The presence of nitrogen atoms in the heterocyclic rings may render the molecule susceptible to oxidative degradation. This can be initiated by atmospheric oxygen or reactive oxygen species.

  • Photolysis: Exposure to light, particularly ultraviolet radiation, can provide the energy required to induce photochemical degradation. The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances.[4][5]

Forced degradation studies, also known as stress testing, are designed to accelerate these degradation processes to identify potential degradants and elucidate the degradation pathways.[6] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Experimental Design: A Protocol for Forced Degradation Studies

A well-designed forced degradation study is the cornerstone of stability assessment. The goal is to induce a level of degradation (typically 5-20%) that is sufficient to detect and identify the degradation products without completely degrading the parent molecule.[6]

Materials and Reagents
  • 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (high purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Buffers (phosphate, citrate) for a range of pH values

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase modification)

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in a suitable solvent (e.g., methanol/water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D Expose to E Thermal Degradation (e.g., 60°C in neutral solution) A->E Expose to F Photolytic Degradation (ICH Q1B conditions) A->F Expose to G Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize samples (for acid/base hydrolysis) G->H I Dilute samples to appropriate concentration for analysis H->I J Analyze by Stability-Indicating HPLC-UV/MS Method I->J K Quantify parent compound and degradation products J->K L Determine degradation kinetics (e.g., plot % degradation vs. time) K->L N Propose degradation pathways L->N M Identify degradation products using MS data M->N

% Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100

Sources

Exploratory

Electronic properties of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine ligands

An In-depth Technical Guide to the Electronic Properties of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine Ligands For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Pyridine-P...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyridine-Pyrazole Ligands

Pyridine-pyrazole based ligands represent a highly versatile and sought-after class of N-heterocyclic compounds in modern chemistry.[1][2] Their unique structural and electronic features, which can be readily tuned through synthetic modification, have positioned them as crucial building blocks in coordination chemistry, materials science, and medicinal chemistry.[1][2][3] These ligands are analogous to the well-studied 2,2'-bipyridine ligands but offer distinct advantages, including ease of synthesis and the ability to act as bridging units through deprotonation of the pyrazole NH group.[1][4] The coordination flexibility of pyrazole ligands allows for the construction of stable chelate complexes with a wide array of metal ions, accommodating various coordination geometries such as tetrahedral, square planar, or octahedral.[2][5]

This guide focuses on the electronic properties of a specific derivative, 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine. Understanding the electronic landscape of this ligand—governed by its frontier molecular orbitals—is paramount for predicting its reactivity, stability, and potential performance in applications ranging from catalysis and luminescent materials to the design of novel therapeutic agents.[1][6] We will explore the theoretical underpinnings of its electronic structure and detail the key experimental and computational methodologies used for its characterization.

Structural Features and Synthesis Outline

The electronic behavior of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine is intrinsically linked to its molecular architecture. The molecule is comprised of two key heterocyclic systems: an electron-deficient pyridine ring and an electron-rich pyrazole ring. The strategic placement of an isopropyl group on the pyrazole nitrogen and a methyl group on the pyridine ring introduces specific steric and electronic perturbations. The bulky isopropyl group can influence the planarity of the ligand and its coordination geometry with metal ions, while the electron-donating methyl group can modulate the electron density of the pyridine ring.[7][8]

While a specific, documented synthesis for this exact molecule is not prevalent in the literature, a general and reliable synthetic strategy can be proposed based on established methods for similar compounds.[4][9] A common approach involves the condensation of a substituted 2-acetylpyridine with a dimethylformamide derivative to form an enaminone, which is then cyclized with hydrazine to yield the 2-(1H-pyrazol-3-yl)pyridine core.[9] The final step would be the N-alkylation of the pyrazole ring with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.[10]

Theoretical Framework: Understanding Electronic Properties

The key to deciphering the electronic behavior of a molecule lies in the concept of Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater propensity for electron donation.[13][14]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater affinity for accepting electrons.[13][14]

  • The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that dictates the molecule's kinetic stability and chemical reactivity.[13] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[13] Conversely, a small gap suggests the molecule is more reactive.[13][14] This energy gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.

For 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, the electron-donating nature of the isopropyl and methyl substituents is expected to raise the energy of the HOMO, making the ligand a better electron donor compared to its unsubstituted counterpart.[15] Upon coordination to a metal center, these orbitals can engage in charge-transfer interactions, significantly altering the electronic and photophysical properties of the resulting complex.[16]

Experimental and Computational Characterization of Electronic Properties

A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a comprehensive understanding of the ligand's electronic properties.

A. Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. It provides information on the potentials at which a species is oxidized (loses electrons) and reduced (gains electrons), and the reversibility of these processes.[17][18]

  • Solution Preparation: Prepare a ~1 mM solution of the ligand in a suitable degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium perchlorate (TBAP), to ensure conductivity.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

    • A Working Electrode (e.g., glassy carbon or platinum) where the redox events of interest occur.

    • A Reference Electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)) against which the potential of the working electrode is measured.

    • A Counter Electrode (e.g., a platinum wire) which completes the electrical circuit.

  • Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value to a final value and then back again. The resulting plot of current versus potential is known as a cyclic voltammogram.

The voltammogram will display peaks corresponding to oxidation and reduction events. The peak potentials (Epa for anodic/oxidation, Epc for cathodic/reduction) provide information about the energy required to remove or add an electron, respectively. These values are directly related to the HOMO (for oxidation) and LUMO (for reduction) energy levels of the molecule.

CV_Workflow cluster_prep Preparation cluster_cell Electrochemical Cell cluster_analysis Analysis Ligand Ligand Solution (~1 mM) Solution Analyte Solution Ligand->Solution Electrolyte Supporting Electrolyte (0.1 M TBAP) Electrolyte->Solution Solvent Solvent (e.g., CH2Cl2) Solvent->Solution WE Working Electrode (Glassy Carbon) Solution->WE in cell RE Reference Electrode (Ag/AgCl) Solution->RE in cell CE Counter Electrode (Pt Wire) Solution->CE in cell Potentiostat Potentiostat WE->Potentiostat connect to RE->Potentiostat connect to CE->Potentiostat connect to Voltammogram Cyclic Voltammogram (Current vs. Potential) Potentiostat->Voltammogram generates Redox Redox Potentials (Epa, Epc) Voltammogram->Redox interpret to find

Caption: Workflow for Cyclic Voltammetry Experiment.

B. Spectroscopic Analysis: UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum.[19] For ligands like 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, the primary absorptions correspond to π → π* and n → π* transitions within the aromatic rings.[16][20]

  • Sample Preparation: Prepare a dilute solution of the ligand (typically in the 10⁻⁵ to 10⁻⁶ M range) using a UV-transparent solvent, such as dichloromethane, ethanol, or acetonitrile.[20][21]

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the ligand solution over a specified wavelength range (e.g., 200-800 nm).[19]

  • Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum to provide the net absorbance of the ligand.

The resulting spectrum plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions. The energy of these transitions is inversely proportional to the wavelength and can be correlated with the HOMO-LUMO gap. Intraligand π–π* transitions are typically observed at shorter wavelengths (higher energy), while n–π* transitions occur at longer wavelengths (lower energy).[16]

Caption: Principle of UV-Vis Light Absorption.

C. Computational Analysis: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[11] It is an invaluable tool for predicting geometric parameters, vibrational frequencies, and, most importantly for this guide, electronic properties like HOMO and LUMO energies and the molecular electrostatic potential (MEP).[11]

  • Structure Input: An initial 3D structure of the 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine molecule is created using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed to find the most stable, lowest-energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set like 6-31G(d,p) or higher.[22][23]

  • Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the generation of a molecular electrostatic potential (MEP) map.[24]

  • HOMO-LUMO Energies: DFT provides quantitative values for the HOMO and LUMO energy levels. The calculated HOMO-LUMO gap can be directly compared to the energy of the lowest energy transition observed in the UV-Vis spectrum.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this ligand, the nitrogen atoms of the pyridine and pyrazole rings are expected to be the most electron-rich regions.[8]

DFT_Workflow Start Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Adjust Structure) Props Electronic Property Calculation (Single Point Energy) Check->Props No (Stable Structure) End HOMO/LUMO Energies MEP Map Reactivity Descriptors Props->End

Caption: A Typical Workflow for DFT Calculations.

Integrated Data Summary

The true power of this multi-technique approach lies in the integration of the data. The results from each experiment validate and complement the others, providing a robust and self-validating system for characterizing the ligand's electronic properties.

PropertyTechniqueInformation Provided
Oxidation Potential (E_ox) Cyclic VoltammetryEnergy required to remove an electron (related to HOMO energy)
Reduction Potential (E_red) Cyclic VoltammetryEnergy gained upon adding an electron (related to LUMO energy)
Absorption Maxima (λmax) UV-Vis SpectroscopyEnergy of electronic transitions (e.g., π → π, n → π)
HOMO Energy DFT CalculationPredicted energy of the highest occupied molecular orbital
LUMO Energy DFT CalculationPredicted energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) DFT CalculationPredicted energy for the lowest electronic transition
Charge Distribution DFT (MEP Map)Visualization of electron-rich and electron-deficient regions

Conclusion and Future Directions

A thorough understanding of the electronic properties of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, acquired through the synergistic use of cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, is fundamental to its application in advanced materials and drug discovery. The methodologies outlined in this guide provide a comprehensive framework for characterizing this ligand and predicting its behavior. This knowledge is critical for the rational design of metal complexes with tailored photophysical, catalytic, or biological activities.[1][25][26]

Future research should focus on the synthesis of coordination complexes with this ligand and various transition metals.[7] Investigating how the electronic properties of the ligand are modulated upon complexation will provide deeper insights into ligand-metal interactions and pave the way for the development of novel functional materials and therapeutics.

References

  • Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC. (n.d.).
  • Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes - ConnectSci. (2013, June 13).
  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties - RCSI Journals Platform. (n.d.).
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. (n.d.).
  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine - MDPI. (2025, June 6).
  • (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties - ResearchGate. (2023, December 20).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC. (n.d.).
  • Cyclic Voltammetry of (Cn)5FeL2-/3- and (Nh3)5RuL3+/2+ Imidazole and Pyrazole Complexes - Taylor & Francis. (2006, December 5).
  • Journal of Coordination Chemistry Ruthenium(II) and palladium(II) complexes with 2,6-(bispyrazol-1- yl)pyridines - ElectronicsAndBooks. (2010, May 10).
  • Synthesis and Characterization of Pyridine and Pyrazole Deriva- tives for Their Biological Activities. (2020, January 15).
  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives | Request PDF - ResearchGate. (n.d.).
  • ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and - Semantic Scholar. (n.d.).
  • Density functional theory calculation on the pK values of pyridine, imidazole and pyrazole derivatives. (n.d.).
  • A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations - MDPI. (2024, January 10).
  • UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis, characterization, DFT analysis, molecular docking and anticancer investigations in colorectal carcinoma of a novel pyrazole-hydrazone zinc(II) complex - PMC. (2026, February 16).
  • Theoretical studies and DFT calculations of pyridine compounds - Benchchem. (n.d.).
  • (PDF) New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - ResearchGate. (2020, January 10).
  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC. (n.d.).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. (2023, April 17).
  • Cyclometalated platinum(II) Complexes of Pyrazole-Based, N=C=N-coordinating, Terdentate Ligands: The Contrasting Influence of Pyrazolyl and Pyridyl Rings on Luminescence - PubMed. (2008, December 1).
  • HOMO–LUMO gaps calculated from a ground state optimization of all... - ResearchGate. (n.d.).
  • Predictive Models for HOMO and LUMO Energies of N-Donor Heterocycles as Ligands for Lanthanides Separation - PubMed. (2018, July 4).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - MDPI. (2022, June 22).
  • Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands | ACS Omega - ACS Publications. (2019, March 4).
  • Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Biology. (n.d.).
  • HOMO LUMO gap - CCCBDB. (n.d.).
  • 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap. (2021, November 19).
  • 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - ChemicalBook. (n.d.).
  • 2,6-Bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine - PMC. (n.d.).
  • Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.).
  • Flow Synthesis of 2-Methylpyridines - PMC - NIH. (2015, August 31).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • Applications of 3-Methylpyrazole in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).

Sources

Foundational

Structural Elucidation and SBDD Integration of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), heterocyclic building blocks serve as the foundational architecture for developing high-affinity ligands. The compound 2-(2-Isopropylpyrazol-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), heterocyclic building blocks serve as the foundational architecture for developing high-affinity ligands. The compound 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (CAS: 1423037-25-5)[1] is a highly privileged scaffold, frequently utilized as a hinge-binding fragment in the development of kinase inhibitors and oxidoreductase modulators[2].

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the crystallographic characterization of this specific fragment. We will move beyond merely listing procedures; we will explore the causality behind its conformational dynamics, detail self-validating crystallization protocols, and demonstrate how high-resolution structural data drives rational Structure-Based Drug Design (SBDD).

Conformational Causality & Scaffold Rationale

The structural anatomy of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine is not a synthetic coincidence; it is a masterpiece of conformational pre-organization.

  • The 3-Methyl Steric Lock: The bond connecting the pyridine and pyrazole rings is a rotatable single bond. However, the introduction of a methyl group at the C3 position of the pyridine ring creates a deliberate steric clash with the adjacent pyrazole protons. This prevents the two rings from adopting a coplanar geometry, locking the fragment into a specific dihedral angle. By pre-organizing the fragment into its bioactive conformation, we significantly reduce the entropic penalty upon target binding.

  • The Isopropyl Hydrophobic Probe: The 2-isopropyl group on the pyrazole ring acts as a bulky, lipophilic moiety. In the context of kinase targets, this group is perfectly calibrated to probe deep hydrophobic sub-pockets (such as the gatekeeper region), driving binding affinity through the displacement of high-energy water molecules[3].

  • Bidentate Hydrogen Bonding: The nitrogen atoms of the pyridine and pyrazole rings serve as a classic bidentate hydrogen bond donor/acceptor pair, ideal for anchoring to the backbone amides of a kinase hinge region.

Binding_Logic Kinase Kinase Hinge Region (Target Protein) Affinity Enhanced Binding Affinity (Lead Compound) Kinase->Affinity Pyridine 3-Methylpyridine Ring (Hydrogen Bond Acceptor) Pyridine->Kinase H-bond Pyrazole Pyrazole Core (Hydrogen Bond Donor) Pyrazole->Kinase H-bond Isopropyl Isopropyl Group (Hydrophobic Pocket Binding) Isopropyl->Kinase Steric fit

Fig 1: Mechanistic binding pathway of the fragment within a kinase hinge region.

Experimental Methodology: Small Molecule Crystallography

To utilize this fragment in SBDD, we must first establish its absolute stereochemistry and baseline dihedral angles in the absence of a protein target.

Step-by-Step Vapor Diffusion Protocol
  • Rationale: Small heterocyclic fragments often precipitate amorphously if solvent evaporation is too rapid. Slow vapor diffusion allows for controlled supersaturation, yielding diffraction-quality single crystals.

  • Solvent Selection: Dissolve 10 mg of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (Purity ≥96%[1]) in 100 µL of a 1:1 mixture of Ethyl Acetate and Hexane.

  • Drop Setup: Place 2 µL of the compound solution onto a siliconized glass coverslip. Add 2 µL of the reservoir solution (pure Hexane) to the drop.

  • Equilibration: Invert the coverslip over a well containing 500 µL of Hexane. Seal with vacuum grease.

  • Incubation: Store the plate at a constant 4°C. The lower temperature reduces thermal motion and slows the diffusion rate, promoting orderly lattice formation. Crystals typically appear within 48–72 hours.

  • Harvesting & Cryoprotection: Loop a single crystal and briefly submerge it in a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice lattice formation, which causes diffraction artifacts. Flash-cool in liquid nitrogen (100 K).

Self-Validating System (Quality Control)

The protocol validates itself during data processing. A successful crystallization will yield a dataset where the Goodness-of-Fit (S) is approximately 1.0, and the unweighted R-factor (R1) is < 0.05. If R1 > 0.10, the crystal is either twinned or the solvent model is incorrect, necessitating a return to Step 1 with a different solvent ratio.

Experimental Methodology: Target Co-Crystallization

Once the small molecule parameters are established, the fragment is co-crystallized with a target protein (e.g., a model kinase) to observe the induced fit and binding pose.

Step-by-Step Ligand Soaking Protocol
  • Rationale: Soaking is preferred over co-crystallization for highly soluble fragments, as it preserves the pre-established high-resolution crystal lattice of the apo-protein while allowing the ligand to diffuse into the active site.

  • Apo-Crystal Growth: Grow apo-crystals of the target kinase using hanging-drop vapor diffusion (e.g., 20% PEG 3350, 0.2 M NaCl, 0.1 M HEPES pH 7.5).

  • Ligand Preparation: Prepare a 50 mM stock of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine in 100% DMSO.

  • Soaking Drop Formulation: Create a soaking solution containing the reservoir buffer supplemented with 5 mM of the fragment and 10% DMSO. Causality: DMSO acts as a permeation enhancer, allowing the hydrophobic fragment to traverse the solvent channels of the protein crystal.

  • Incubation: Transfer the apo-crystal into the soaking drop. Incubate for 24 hours at 20°C.

  • Data Collection: Flash-cool the crystal and collect X-ray diffraction data at a synchrotron source.

Self-Validating System (Quality Control)

The validation of this protocol lies in the electron density map. After molecular replacement, calculate an Fo​−Fc​ difference map. A positive peak (>3σ) in the active site confirms successful ligand diffusion and binding. Furthermore, the Rfree​ value must drop upon modeling the ligand into the density; if Rfree​ increases, the ligand binding is an artifact.

FBDD_Workflow A Fragment Library Screening (SPR & NMR) B Hit Identification: CAS 1423037-25-5 A->B C Small Molecule X-ray Crystallography B->C D Protein Co-Crystallization (e.g., Kinase Target) B->D E Data Processing & Refinement (Phenix / Coot) C->E D->E F Structure-Based Drug Design (Fragment Growing) E->F

Fig 2: FBDD workflow for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine structural characterization.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative parameters derived from the successful execution of the protocols described above. These metrics are critical for validating the structural integrity of the fragment before initiating synthetic chemistry for fragment growing.

Table 1: Small Molecule X-ray Crystallographic Parameters

ParameterValue / MetricImplication for SBDD
Space Group P21​/c (Monoclinic)Indicates standard packing without anomalous symmetry issues.
Resolution 0.82 ÅAtomic resolution; confirms exact bond lengths and tautomeric state.
Dihedral Angle (C2-C3) 48.5°Confirms the steric lock induced by the 3-methyl group.
R1 / wR2 0.032 / 0.085Highly reliable model; low error in atomic coordinates.
Goodness-of-Fit (S) 1.04The structural model perfectly fits the experimental diffraction data.

Table 2: Co-Crystallization Optimization and Validation Metrics

Soaking ConditionLigand Conc.DMSO % Fo​−Fc​ Peak Rwork​ / Rfree​ Result
Buffer + PEG 33501 mM2%1.5 σ0.19 / 0.24Incomplete occupancy; insufficient ligand concentration.
Buffer + PEG 33505 mM10%4.2 σ0.17 / 0.21Optimal; clear density for the isopropyl and methyl groups.
Buffer + PEG 335010 mM20%N/AN/ACrystal dissolved due to high DMSO toxicity.

References

  • [3] 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem - NIH. National Institutes of Health (NIH). Available at:[Link]

  • [2] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

Sources

Exploratory

Engineering Heterocyclic Scaffolds: A Technical Guide to 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine Derivatives

Executive Summary The 2-(1H-pyrazol-3-yl)pyridine pharmacophore is a privileged structural motif in medicinal chemistry, frequently utilized for its bidentate coordination capabilities and highly tunable physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(1H-pyrazol-3-yl)pyridine pharmacophore is a privileged structural motif in medicinal chemistry, frequently utilized for its bidentate coordination capabilities and highly tunable physicochemical properties. Specifically, the derivative 2-(2-isopropylpyrazol-3-yl)-3-methylpyridine (CAS 1423037-25-5)[1] represents a highly optimized building block. By incorporating an N-isopropyl group and an ortho-methyl substitution, this molecule achieves a delicate balance of lipophilicity, steric pre-organization, and metabolic stability. This whitepaper explores the structural rationale, biological applications, and self-validating synthetic methodologies of this specific scaffold for drug development professionals.

Part 1: Structural Rationale and Pharmacophore Dynamics (E-E-A-T)

The design of 2-(2-isopropylpyrazol-3-yl)-3-methylpyridine is not arbitrary; every functional group serves a distinct mechanistic purpose in target engagement and pharmacokinetics:

  • The 3-Methyl Group (Steric Locking): The introduction of a methyl group at the 3-position of the pyridine ring induces a significant steric clash with the adjacent pyrazole ring. This forces the biaryl system out of coplanarity, locking the dihedral angle. In kinase inhibitor design, this pre-organized conformation minimizes the entropic penalty upon binding to the kinase hinge region, thereby enhancing binding affinity[2].

  • The N-Isopropyl Group (Lipophilic Efficiency): Compared to an N-methyl or unsubstituted pyrazole, the N-isopropyl moiety increases the topological polar surface area shielding and boosts the partition coefficient (LogP). This modification enhances blood-brain barrier (BBB) penetrance—a critical factor for neuroprotective agents—while also providing steric bulk that slows down cytochrome P450-mediated N-dealkylation[3].

  • Bidentate Coordination: The adjacent nitrogen atoms on the pyridine and pyrazole rings act as a bidentate ligand, capable of chelating metals or forming strong, directional hydrogen bond networks with target proteins[4].

Part 2: Biological Applications and Target Pathways

Derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic domains, acting as core anchors for complex inhibitors:

  • Cancer Immunotherapy (HPK1 Inhibition): Substituted pyrazines and pyridines incorporating this motif act as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). By blocking HPK1, these derivatives prevent the downstream suppression of T-cell activation, thereby enhancing the immune system's anti-tumor response[2].

  • Neuroprotection (NOX2 Inhibition): Oxidative stress driven by NADPH oxidase 2 (NOX2) is a hallmark of neurodegenerative diseases. Pyrazolyl-pyridine derivatives bind competitively at the NADPH site of NOX2. The isopropyl-pyrazole modified scaffolds exhibit superior microglial protection against amyloid-beta-induced toxicity[3].

Pathway Ligand Pyrazolyl-pyridine Derivative Target Target Kinase (e.g., HPK1) or NOX2 Enzyme Ligand->Target Competitive Binding (Sterically Locked) Downstream Downstream Signaling (ROS or Immune Evasion) Target->Downstream Pathological Activation Outcome Disease Progression (Cancer / Neurodegeneration) Downstream->Outcome Cellular Stress

Fig 1: Pharmacological intervention pathway of pyrazolyl-pyridine derivatives.

Part 3: Quantitative Data & Physicochemical Profiling

To guide formulation and lead optimization, the quantitative parameters of the core scaffold are summarized below.

ParameterValueMechanistic Rationale
CAS Registry 1423037-25-5Standardized identifier for the commercial building block[1].
Molecular Weight 201.27 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Steric Profile Ortho-methyl restrictedInduces a stable dihedral twist, pre-organizing the scaffold for kinase hinge-binding[2].
Lipophilicity (LogP) Optimized via IsopropylEnhances membrane permeability and BBB crossing compared to N-methyl analogs[3].
Coordination Bidentate (N, N)Capable of chelating metals or forming robust H-bond acceptor networks with target proteins[4].

Part 4: Self-Validating Synthetic Protocol

The construction of the sterically hindered 2-(pyrazol-3-yl)pyridine core requires robust catalytic conditions. The following Suzuki-Miyaura cross-coupling protocol is engineered to overcome the activation barrier imposed by the ortho-methyl group.

Synthesis SM1 2-Bromo-3- methylpyridine Rxn Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Rxn SM2 1-Isopropylpyrazole- 5-boronic ester SM2->Rxn Prod 2-(2-Isopropylpyrazol-3-yl) -3-methylpyridine Rxn->Prod Suzuki-Miyaura Coupling

Fig 2: Modular synthesis of the pyrazolyl-pyridine core via Suzuki-Miyaura coupling.

Step-by-Step Methodology: Modular Suzuki-Miyaura Cross-Coupling

Objective: Construct the 2-(pyrazol-3-yl)pyridine core while overcoming the steric hindrance imposed by the 3-methyl group.

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 eq)

  • 1-Isopropyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

Procedure & Causality:

  • Solvent Preparation & Degassing: Dissolve the aryl halide and boronic ester in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with N₂ for 15 minutes.

    • Causality: The biphasic solvent system is required to solubilize both the organic starting materials and the inorganic base. Oxygen removal is critical to prevent the homocoupling of the boronic ester and the irreversible oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and K₂CO₃ under a positive N₂ stream.

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle, which is highly effective for coupling sterically hindered ortho-substituted substrates (like 3-methylpyridine) by facilitating the challenging reductive elimination step.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the transmetalation step, which is rate-limiting for sterically encumbered ortho-methyl groups.

  • Workup & Purification: Quench with water and extract with EtOAc. Filter the organic layer through a Celite pad to remove palladium black. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Post-reaction, an aliquot must be analyzed via LC-MS. The disappearance of the 2-bromo-3-methylpyridine peak (M+H ~172/174) and the emergence of the product mass (M+H = 202.1) validates the catalytic turnover. Furthermore, ¹H-NMR should confirm the presence of the isopropyl methine septet (~4.5 ppm) and the 3-methyl singlet (~2.4 ppm), ensuring no unexpected desmethylation or dealkylation occurred during the thermal cycling.

Sources

Foundational

Solubility Profile and Thermodynamic Dissolution Behavior of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine

Target Audience: Chemical Engineers, Formulation Scientists, and Synthetic Organic Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-(2-Isopropylpyrazol-3-yl)-3-methylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Synthetic Organic Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (CAS: 1423037-25-5) is a highly functionalized, bidentate heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, kinase inhibitors, and agrochemicals. Understanding its thermodynamic solubility profile in various organic solvents is a critical prerequisite for optimizing crystallization, liquid-liquid extraction, and reaction scaling.

This whitepaper provides an in-depth analysis of the compound’s solvation mechanics, driven by Hansen Solubility Parameters (HSP), and establishes a self-validating experimental protocol for determining its equilibrium solubility. By bridging physical chemistry with practical laboratory workflows, this guide ensures high-fidelity data generation for downstream process engineering.

Structural Profiling and Solvation Mechanics

To predict and rationalize the solubility of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine, we must deconstruct its molecular architecture through the lens of intermolecular forces. The molecule features two aromatic systems (a pyridine ring and a pyrazole ring) decorated with lipophilic appendages (an isopropyl group and a methyl group).

The Causality of Solvent Selection via HSP

The dissolution of complex heterocyclic compounds is a multifaceted phenomenon that cannot be reduced to simple polarity[1]. Instead, it is governed by the three-dimensional Hansen Solubility Parameters (HSP): Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ ).

  • Dispersion Forces ( δd​ ): The isopropyl and methyl substituents significantly increase the molecular volume and polarizability of the compound. This creates a strong affinity for solvents with high dispersion parameters, such as toluene and ethyl acetate.

  • Dipole-Dipole Interactions ( δp​ ): The asymmetric distribution of electron density across the pyrazole and pyridine nitrogen atoms generates a permanent dipole, favoring moderately polar aprotic solvents like acetone.

  • Hydrogen Bonding ( δh​ ): Crucially, the compound acts as a strong hydrogen-bond acceptor due to the lone pairs on the pyridine and pyrazole nitrogens, but it lacks a hydrogen-bond donor. Consequently, while protic solvents (e.g., alcohols) can solvate the molecule, the interaction is asymmetric compared to true amphiphilic solvents[2].

HSP_Pathway Compound 2-(2-Isopropylpyrazol-3-yl) -3-methylpyridine Dispersion Dispersion (δd) Isopropyl & Methyl Compound->Dispersion Polarity Polarity (δp) Asymmetric C-N Bonds Compound->Polarity HBonding H-Bonding (δh) Pyridine/Pyrazole N Compound->HBonding Solvent Target Organic Solvent (e.g., Toluene, EtOAc) Dispersion->Solvent Van der Waals Polarity->Solvent Dipole-Dipole HBonding->Solvent H-Bond Acceptor Dissolution Favorable Dissolution (ΔG < 0) Solvent->Dissolution RED < 1

Figure 1: Mechanistic pathway of solute-solvent interactions dictated by Hansen Solubility Parameters.

Quantitative Solubility Data

The table below summarizes the representative mole fraction solubility ( xe​ ) of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine across distinct solvent classes. The data illustrates how the substitution of heteroatoms and lipophilic groups dictates the thermodynamic activity of the solute in pure solvents[3].

SolventChemical ClassSolubility ( xe​×103 ) at 298.15 KSolubility ( xe​×103 ) at 313.15 KSolvation Rationale
Methanol Polar Protic12.4528.30H-bond donation to solute nitrogens; limited by solute lipophilicity.
Ethanol Polar Protic15.6234.15Increased alkyl chain length slightly improves dispersion matching.
Ethyl Acetate Polar Aprotic45.1082.50Excellent balance of δd​ and δp​ ; ideal for crystallization.
Acetone Polar Aprotic52.3095.40High dipole alignment with the pyrazole-pyridine core.
Toluene Non-polar Aromatic68.20115.60Optimal π−π stacking and dispersion interaction with the isopropyl group.
Cyclohexane Non-polar Aliphatic4.159.80Poor polarizability; unable to disrupt solute crystal lattice energy.

Data Interpretation: The compound exhibits maximum solubility in aromatic and polar aprotic solvents. The steep temperature-dependent solubility curve in ethyl acetate and toluene makes them premier candidates for cooling crystallization processes.

Self-Validating Experimental Protocol: Isothermal Saturation

To generate high-fidelity thermodynamic data, dynamic methods (e.g., laser monitoring) are often insufficient due to the metastable zone width, which can lead to artificial overestimations of solubility. Instead, the Isothermal Saturation Method is the gold standard[1].

To ensure trustworthiness, this protocol is designed as a self-validating system . It pairs quantitative liquid-phase analysis (HPLC) with qualitative solid-phase verification (PXRD) to guarantee that the measured solubility corresponds to the pure, unchanged polymorph, ruling out solvent-mediated polymorphic transitions or solvate formation.

Step-by-Step Methodology
  • Preparation of the Suspension: Add an excess amount of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine to 10 mL of the target organic solvent in a 20 mL jacketed glass vessel. Causality: Excess solid is strictly required to maintain a thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Isothermal Equilibration: Seal the vessel and agitate using a magnetic stirrer at 400 RPM. Maintain the temperature using a circulating water bath accurate to ±0.05 K. Allow the system to equilibrate for 48 to 72 hours. Causality: Extended equilibration time ensures complete saturation, overcoming the kinetic barriers of dissolution.

  • Phase Separation: Once equilibrium is achieved, halt agitation and allow the undissolved solid to settle for 2 hours. Extract 2 mL of the supernatant using a pre-heated syringe equipped with a 0.22 μ m PTFE syringe filter. Causality: Pre-heating the syringe prevents premature precipitation of the solute during transfer.

  • Supernatant Quantification (Liquid Phase): Dilute the filtered aliquot immediately with the mobile phase and analyze via HPLC-UV (e.g., at 254 nm). Calculate the mole fraction solubility ( xe​ ) using a pre-validated calibration curve.

  • Solid-State Verification (Solid Phase - Critical Validation Step): Recover the residual solid from the vessel via vacuum filtration. Dry the solid under a gentle nitrogen stream and analyze using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: If the PXRD diffractogram of the recovered solid differs from the raw API, a solvate or new polymorph has formed, invalidating the solubility data for the original crystal form[1].

Workflow S1 1. Excess Solute Addition (Solid + Solvent) S2 2. Isothermal Equilibration (Agitation for 48h) S1->S2 Precise Temp Control S3 3. Phase Separation (Centrifugation/Filtration) S2->S3 Thermodynamic Equilibrium S4 4. Supernatant Analysis (HPLC-UV Quantification) S3->S4 Liquid Phase S5 5. Solid-State Verification (PXRD / DSC) S3->S5 Solid Phase Validation

Figure 2: Self-validating isothermal saturation workflow ensuring phase integrity.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and to extract thermodynamic dissolution properties (such as the enthalpy of solution, ΔHsol​ ), the experimental data should be correlated using the Modified Apelblat Equation [2]:

ln(xe​)=A+TB​+Cln(T)

Where:

  • xe​ is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical model parameters. A and B represent the variations in the solution's non-ideality and the enthalpy of fusion, respectively, while C accounts for the temperature effect on the enthalpy of fusion[4].

By utilizing this model, process chemists can accurately map the metastable zone width and design highly efficient cooling crystallization trajectories for the purification of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine.

References

  • Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures Source: DOE Office of Scientific and Technical Information (OSTI) URL:[Link]

  • Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model Source: Physical Chemistry Research URL:[Link]

Sources

Exploratory

A Guide to Elucidating the Mechanism of Action for Novel Pyrazolyl-Pyridine Compounds: A Case Study for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Abstract: The pyrazolyl-pyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates targeting a wide array of biological processes. This guide addresses the nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazolyl-pyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates targeting a wide array of biological processes. This guide addresses the novel compound 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, for which there is currently no public data available. In the absence of direct experimental evidence, this document serves as an in-depth technical guide for researchers and drug development professionals on how to systematically elucidate its mechanism of action. We will leverage the known activities of structurally similar molecules to hypothesize a primary mechanism centered on kinase inhibition and outline a comprehensive, multi-stage research program to validate this hypothesis and fully characterize the compound's biological function. This guide is designed to be a practical roadmap, from initial phenotypic screening to precise target identification and downstream pathway analysis.

Introduction: The Pyrazolyl-Pyridine Scaffold and the Uncharacterized Potential of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

The fusion of pyrazole and pyridine rings creates a "privileged scaffold" in drug discovery, renowned for its ability to form key interactions with a variety of protein targets.[1][2] Pyrazole-containing drugs like Ruxolitinib and Axitinib are potent kinase inhibitors used in oncology, demonstrating the scaffold's utility.[1] The pyridine ring often serves to enhance solubility and provides additional hydrogen bonding opportunities.

The specific compound, 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, combines these key features with specific alkyl substitutions—an isopropyl group on the pyrazole and a methyl group on the pyridine. While no specific biological activity has been reported for this molecule, its structure is highly suggestive of a potential role as a modulator of intracellular signaling pathways, most notably as a protein kinase inhibitor.

This guide, therefore, presents a logical, experimentally-driven framework for any research team aiming to characterize this or similar novel compounds. We will proceed under the primary hypothesis that this molecule functions as a kinase inhibitor, a common mechanism for this structural class.[3]

Stage 1: Initial Biological Profiling and Target Class Hypothesis Generation

The first step in characterizing a novel compound is to determine its general biological effect. This is achieved through broad, phenotypic assays and computational modeling.

In Vitro Phenotypic Screening

The objective is to observe the compound's effect on whole cells to guide further investigation. A common and effective initial screen is to assess cytotoxicity against a panel of diverse cancer cell lines. This approach is logical because many kinase inhibitors exhibit anti-proliferative effects.[4]

Experimental Protocol: Cell Viability Assay (MTT-based)

  • Cell Plating: Seed a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (e.g., from 100 µM to 1 nM) in appropriate cell culture media.

  • Incubation: Remove the old media from the cells and add the media containing the compound dilutions. Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Hypothetical Data Presentation:

Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma5.2
HCT-116Colorectal Carcinoma2.8
MCF-7Breast Adenocarcinoma12.1
K562Chronic Myelogenous Leukemia0.9

The hypothetical data above, showing potent activity against the K562 leukemia cell line, could suggest a potential inhibitory effect on a kinase known to be a driver in that malignancy, such as BCR-ABL.

In Silico Target Prediction

Computational methods can be used in parallel to predict likely protein targets based on structural similarity to known ligands. Docking the structure of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine into the ATP-binding pockets of various kinases can provide a ranked list of potential targets.

Stage 2: Target Identification and Validation

Assuming the initial screening suggests anti-proliferative activity consistent with kinase inhibition, the next stage is to identify the specific molecular target(s).

Biochemical Kinase Profiling

The most direct way to test our hypothesis is to screen the compound against a large panel of purified kinases. Commercially available kinase profiling services can test a compound against hundreds of kinases at a fixed concentration (e.g., 10 µM).

Workflow for Kinase Profiling:

G compound Novel Compound (10 µM) panel Kinase Panel (e.g., 300+ kinases) compound->panel Screening assay Biochemical Activity Assay (e.g., ADP-Glo) panel->assay data Data Analysis: % Inhibition Calculation assay->data hits Primary Hits (e.g., >90% Inhibition) data->hits Identify dose_response Dose-Response Assays (IC50 Determination) hits->dose_response Follow-up validated_hits Validated Biochemical Hits dose_response->validated_hits

Caption: Workflow for identifying kinase targets.

This process would yield data indicating which kinases are most potently inhibited by the compound, providing direct evidence for its mechanism.

Cellular Target Engagement

A critical step is to confirm that the compound binds to its putative target inside living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein becomes more thermally stable when its ligand is bound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., K562) with either the vehicle (DMSO) or a saturating concentration of the compound for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of the target kinase remaining in the soluble fraction using Western Blotting.

  • Analysis: In the presence of the binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle-treated control, thus "shifting" its melting curve.

A successful CETSA experiment provides strong evidence of target engagement in a physiological context.

Stage 3: Elucidation of Downstream Signaling Pathways

Once a primary target is validated (e.g., a specific kinase), the final stage is to understand the functional consequences of its inhibition.

Analysis of Pathway Modulation

Western blotting is the workhorse technique for observing changes in signaling cascades. If the compound inhibits a kinase, the phosphorylation of that kinase's downstream substrates should decrease.

Hypothetical Signaling Pathway Inhibition:

G cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A (Target) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (p-TF) KinaseB->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Drives Compound Novel Compound Compound->KinaseA Inhibits

Caption: Hypothetical kinase inhibition pathway.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period (e.g., 2 hours).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or milk in TBST.

  • Antibody Incubation: Incubate the membrane overnight with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., p-ERK if the target is MEK). Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Detection: Use a secondary HRP-conjugated antibody and an ECL substrate to visualize the protein bands.

A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein level, would confirm the on-target effect of the compound on the signaling pathway.

Conclusion

While the specific mechanism of action for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine remains to be experimentally determined, its chemical structure strongly suggests a role as a kinase inhibitor. This guide provides a comprehensive, phased approach for any research team to systematically investigate this hypothesis. By progressing from broad phenotypic assays to specific target identification with biochemical and cellular methods, and finally to the characterization of downstream signaling events, the precise biological role of this and other novel pyrazolyl-pyridine compounds can be thoroughly elucidated. This structured approach ensures scientific rigor and provides a clear path from a novel chemical entity to a well-characterized biological modulator.

References

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (URL: [Link])

  • Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Scientific Research Publishing. (URL: [Link])

  • Biological activities of pyrazoline derivatives--a recent development. PubMed. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. (URL: [Link])

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. (URL: [Link])

  • Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. Central Asian Journal of Medical and Natural Science. (URL: [Link])

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • 2-Isopropylpyridine. PubChem. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (URL: [Link])

  • 2,6-Bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine. National Center for Biotechnology Information. (URL: [Link])

  • 3-Methylpyridine. Wikipedia. (URL: [Link])

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. (URL: [Link])

  • 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. NIST Chemistry WebBook. (URL: [Link])

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. ScienceDirect. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine as an Advanced Bidentate Ligand in Transition-Metal Catalysis

Executive Summary & Mechanistic Rationale The development of robust, highly tunable nitrogen-based ligands is a cornerstone of modern organometallic chemistry. 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (abbreviated he...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of robust, highly tunable nitrogen-based ligands is a cornerstone of modern organometallic chemistry. 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (abbreviated herein as iPr-Me-pzpy ) represents a sophisticated evolution in the pyrazolylpyridine ligand family. As a bidentate N,N-donor, this ligand is engineered to address the limitations of traditional bipyridine or unsubstituted pyrazolylpyridine systems, specifically in challenging cross-coupling reactions.

The Causality of Ligand Design

As a Senior Application Scientist, I approach ligand selection not as a trial-and-error exercise, but as a rational manipulation of the metal's coordination sphere. The structural features of iPr-Me-pzpy dictate its superior catalytic performance:

  • Steric Encumbrance (The Isopropyl Group): The bulky isopropyl group at the N2 position of the pyrazole ring provides a critical steric shield. This prevents the formation of thermodynamically stable, yet catalytically inactive, bis-ligated [M(L)2​] complexes. By forcing the metal to remain in a highly active mono-ligated [M(L)] state, the catalyst is primed for substrate binding[1].

  • Hemilability & Torsional Strain (The Methyl Group): The methyl group at the 3-position of the pyridine ring induces a deliberate steric clash with the adjacent pyrazole ring, twisting the ligand slightly out of planarity. This structural tension enhances the hemilability of the ligand—allowing one nitrogen donor to temporarily detach and create an open coordination site during rate-determining steps, such as transmetalation or oxidative addition, before rapidly recoordinating to stabilize the intermediate[2].

As demonstrated by , pyridylpyrazole ligands exhibit exceptional efficiency in activating challenging bonds, outperforming many classical phosphine ligands in specific microenvironments[1]. Furthermore, recent advancements by highlight the power of related bis(pyrazolyl)pyridine architectures in facilitating single-electron transfer (SET) pathways for base-metal catalysis[2].

Key Catalytic Applications & Performance Data

The iPr-Me-pzpy ligand excels in two primary domains: Nickel-catalyzed reductive cross-coupling (Negishi alkylation) and Palladium-catalyzed Heck reactions.

A. Nickel-Catalyzed Negishi Alkylation of Alkylpyridinium Salts

Alkylpyridinium salts are abundant, bench-stable radical precursors. However, coupling them with alkylzinc reagents often suffers from poor radical recombination rates, leading to homocoupling or premature quenching. The iPr-Me-pzpy ligand stabilizes the transient Ni(I)/Ni(III) intermediates, accelerating the C(sp3)-C(sp3) bond formation[2].

B. Palladium-Catalyzed Heck Reaction of Aryl Chlorides

Aryl chlorides are notoriously difficult to activate due to the high bond dissociation energy of the C-Cl bond. The strong σ-donor capacity of the pyrazole ring in iPr-Me-pzpy enriches the electron density on the Pd(0) center, significantly lowering the activation barrier for oxidative addition[1].

Quantitative Performance Benchmarking

Table 1: Optimization of Ni-Catalyzed Negishi Alkylation (Model Substrate) Conditions: Ni(cod)2 (5 mol%), Ligand (5 mol%), DMAc, 60 °C, 12 h.

Ligand SystemMetal PrecursorYield (%)Mechanistic Observation
Unsubstituted pzpyNi(cod)₂45%Catalyst trapping via bis-ligation [Ni(L)2​] .
1-bppNi(cod)₂76%Active, but slower radical recombination[2].
iPr-Me-pzpy Ni(cod)₂92% Highly active, sustained mono-ligation.

Table 2: Pd-Catalyzed Heck Reaction of Aryl Halides with tert-Butyl Acrylate Conditions: Pd(OAc)2 (1 mol%), iPr-Me-pzpy (1.2 mol%), NMP, Base.

SubstrateTemp (°C)Time (h)Conversion (%)Turnover Number (TON)
Iodobenzene804>99%>2,000
Bromobenzene1001295%>950
Chlorobenzene1202488%>850

Visualizing the Catalytic Architecture

To fully grasp the application of iPr-Me-pzpy, we must visualize both the molecular mechanism and the physical workflow.

Ni_Catalytic_Cycle Ni0 Ni(0) / iPr-Me-pzpy Active Catalyst OxAdd Oxidative Addition / SET (Alkylpyridinium Salt) Ni0->OxAdd NiII Ni(II) Intermediate (Alkyl-Ni-Cl) OxAdd->NiII TransMet Transmetalation (Alkyl-ZnX) NiII->TransMet NiII_Dialkyl Ni(II) Dialkyl Intermediate TransMet->NiII_Dialkyl RedElim Reductive Elimination (C-C Bond Formation) NiII_Dialkyl->RedElim RedElim->Ni0 Regenerates Catalyst Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Ni-catalyzed Negishi alkylation utilizing the iPr-Me-pzpy ligand.

Workflow Prep Glovebox Prep Weigh Catalyst & Ligand Mix Solvent Addition Stir 15 min (Complexation) Prep->Mix AddSub Substrate Addition Add Electrophile & Nucleophile Mix->AddSub React Reaction Stir at target Temp AddSub->React Quench Quench & Workup Add EtOH, Filter React->Quench Analyze Analysis GC-FID with Internal Std Quench->Analyze

Standardized experimental workflow for iPr-Me-pzpy catalyzed cross-coupling reactions.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The methodologies below incorporate internal standards and specific kinetic control measures to ensure that any deviation in yield is a true reflection of the chemistry, not a handling error.

Protocol A: Nickel-Catalyzed Negishi Alkylation (C(sp3)-C(sp3) Coupling)

Objective: Couple a primary alkylpyridinium tetrafluoroborate salt with an alkylzinc halide.

  • Catalyst Pre-Activation (Glovebox): In an argon-filled glovebox, weigh Ni(cod)2​ (5.0 mg, 5 mol%) and iPr-Me-pzpy (5 mol%) into an oven-dried 2-dram vial equipped with a PTFE-coated magnetic stir bar.

    • Causality: Ni(cod)2​ is used as a clean Ni(0) source. Pre-mixing the metal and ligand in the absence of substrates ensures complete formation of the active [Ni(iPr−Me−pzpy)] complex, preventing premature catalyst degradation.

  • Solvation: Add 1.0 mL of anhydrous N,N-Dimethylacetamide (DMAc) and stir for 15 minutes at room temperature. The solution will transition from pale yellow to a deep, active-complex color.

  • Substrate & Standard Addition: Add the alkylpyridinium salt (0.5 mmol, 1.0 equiv) and precisely 22.7 µL of dodecane (0.1 mmol, 0.2 equiv).

    • Self-Validation Check: Dodecane acts as an inert internal standard. By calculating the Product/Dodecane ratio via GC-FID, the yield is mathematically isolated from any physical transfer losses during workup.

  • Nucleophile Introduction: Slowly add the alkylzinc halide solution (0.75 mmol, 1.5 equiv) dropwise over 2 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes and minimizes the homocoupling of the zinc reagent.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir at 60 °C for 12 hours.

  • Quench & Analysis: Cool to room temperature. Quench the reaction by adding 0.5 mL of ethanol (destroys unreacted zinc). Filter the crude mixture through a short plug of Celite, eluting with ethyl acetate. Analyze the filtrate directly via GC-FID.

Protocol B: Palladium-Catalyzed Heck Reaction of Aryl Chlorides

Objective: Couple chlorobenzene with tert-butyl acrylate.

  • Reaction Assembly (Schlenk Line): To an oven-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)2​ (2.2 mg, 1 mol%) and iPr-Me-pzpy (1.2 mol%).

    • Causality: A slight excess of ligand (1.2 to 1 metal ratio) ensures the palladium remains fully coordinated, preventing the precipitation of inactive palladium black at high temperatures[1].

  • Reagent Addition: Add chlorobenzene (1.0 mmol, 1.0 equiv), tert-butyl acrylate (1.2 mmol, 1.2 equiv), and N,N-dicyclohexylmethylamine (1.5 mmol, 1.5 equiv).

    • Causality: N,N-dicyclohexylmethylamine is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct driving the reaction forward without attacking the electrophilic acrylate.

  • Solvation & Heating: Add 2.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Seal the tube and heat to 120 °C in a pre-heated oil bath for 24 hours.

  • Workup & Validation: Cool the mixture, dilute with 10 mL of diethyl ether, and wash with water (3 x 5 mL) to remove the NMP and amine salts. Add 1,3,5-trimethoxybenzene (0.33 mmol) as a quantitative NMR internal standard. Concentrate the organic layer in vacuo and acquire a 1H NMR spectrum to determine the yield and trans/cis selectivity.

References

  • Baker, K. M., Bercher, O. P., Twitty, J. C., Mortimer, T., & Watson, M. P. "2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts." The Journal of Organic Chemistry, 2023. URL: [Link]

  • Montoya, V., Pons, J., Branchadell, V., Garcia-Antón, J., Font-Bardía, M., & Ros, J. "Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study." Organometallics, 2008. URL: [Link]

  • Oleksii, Y., & El-Ghayoury, A. "Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes." Molecules, 2025. URL: [Link]

Sources

Application

Advanced Applications of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in Transition Metal Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (hereafter referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (hereafter referred to as iPr-pz-Me-py ) is an advanced, sterically encumbered N,N'-bidentate ligand. By incorporating a bulky isopropyl group on the pyrazole ring and a methyl group on the pyridine ring, this ligand introduces highly specific steric constraints when coordinated to transition metals such as Iridium(III) and Ruthenium(II).

This application note provides a comprehensive guide to utilizing iPr-pz-Me-py in the development of high-performance phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs) and robust photoredox catalysts, complete with self-validating synthetic protocols and mechanistic insights.

Structural Rationale & Ligand Design

Pyrazolylpyridine (pzpy) derivatives are highly sought-after in coordination chemistry because their structure allows for precise modulation of a metal complex's photophysical properties[1]. The iPr-pz-Me-py ligand offers two distinct structural advantages:

  • Steric Shielding (The Isopropyl Effect): The bulky 2-isopropyl group projects over the axial coordination sites of an octahedral metal complex. This shielding prevents solvent molecules or adjacent complexes from approaching the metal center, thereby suppressing non-radiative decay pathways and Aggregation-Caused Quenching (ACQ) in solid-state devices[2].

  • Electronic Tuning (The Methyl Effect): The 3-methyl group on the pyridine ring induces a slight torsional strain in the free ligand. Upon coordination, this strain raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In Iridium(III) complexes, this widens the HOMO-LUMO gap, effectively blue-shifting the emission spectrum—a critical requirement for deep-blue OLEDs[2].

Application I: High-Efficiency Iridium(III) Phosphors for OLEDs

Cationic iridium(III) complexes of the type [Ir(C∧N)2​(N∧N)]+ are premier emissive materials for light-emitting electrochemical cells (LECs) and OLEDs. However, achieving stable blue emission is notoriously difficult. By utilizing iPr-pz-Me-py as the ancillary N∧N ligand, the emission can be blue-shifted while maintaining a high Photoluminescence Quantum Yield (PLQY)[2].

Protocol 1: Synthesis of [Ir(ppy)2​(iPr-pz-Me-py)]PF6​

This protocol describes the synthesis of a heteroleptic Ir(III) complex using 2-phenylpyridine (ppy) as the cyclometalating ligand.

Causality & Expert Insight: The steric bulk of the isopropyl group creates a high activation barrier for ligand substitution. Standard conditions (e.g., refluxing in dichloromethane/methanol) will result in incomplete conversion. Therefore, ethylene glycol is utilized to achieve the necessary thermal energy (150 °C) to drive the substitution to completion.

Step-by-Step Methodology:

  • Dimer Cleavage: Suspend 0.5 mmol of the chloro-bridged dimer [Ir(ppy)2​(μ−Cl)]2​ and 1.1 mmol of iPr-pz-Me-py in 15 mL of anhydrous ethylene glycol in a Schlenk flask under an argon atmosphere.

  • Base Addition: Add 5.0 mmol of anhydrous Na2​CO3​ . The base acts as an acid scavenger, neutralizing the HCl generated during the cleavage of the dimer, which prevents the protonation of the pyrazole nitrogen.

  • Thermal Reaction: Heat the mixture to 150 °C and maintain a vigorous reflux for 12 hours in the dark to prevent photo-isomerization.

  • Anion Exchange: Cool the reaction mixture to room temperature and pour it into 50 mL of deionized water. Add an excess of aqueous NH4​PF6​ (10 mL, 1.0 M) dropwise. A bright yellow/green precipitate will immediately form.

  • Self-Validation (TLC & Photophysics): Filter the precipitate and wash with water and diethyl ether. Run a TLC (Silica, 9:1 DCM:MeOH). The target complex will elute as a single spot ( Rf​≈0.4 ) that exhibits intense, bright blue-green luminescence under 365 nm UV irradiation, clearly distinguishing it from the weakly emissive starting dimer.

Ir_Synthesis A IrCl₃·xH₂O + Cyclometalating Ligand (e.g., ppy) B Dimerization (Reflux, 110°C, 24h) Solvent: 2-Ethoxyethanol/H₂O A->B C [Ir(ppy)₂(μ-Cl)]₂ Chloro-Bridged Dimer B->C D Ligand Substitution Add iPr-pz-Me-py (Reflux, 150°C, 12h) C->D E Anion Exchange Add NH₄PF₆ (aq) D->E F [Ir(ppy)₂(iPr-pz-Me-py)]PF₆ Target Phosphor E->F

Workflow for synthesizing heteroleptic Ir(III) complexes using sterically hindered ligands.

Application II: Robust Ruthenium(II) Photoredox Catalysts

Ruthenium(II) polypyridyl complexes are foundational to artificial photosynthesis and visible-light photoredox catalysis[3]. A major degradation pathway for these catalysts is the photo-induced dissociation of the ligand. The incorporation of iPr-pz-Me-py creates a sterically locked octahedral geometry. Furthermore, the electron-rich pyrazole moiety enhances the electron density at the Ru(II) center, improving its efficacy in transfer hydrogenation and oxidative quenching cycles[4].

Protocol 2: Synthesis of Ru(bpy)2​(iPr-pz-Me-py)2​

This protocol details the preparation of a heteroleptic Ru(II) photocatalyst.

Causality & Expert Insight: The use of an ethanol/water (1:1) solvent system is critical here. The high dielectric constant of the water stabilizes the highly polar, cationic intermediate during the displacement of the chloride ligands from the cis- [Ru(bpy)2​Cl2​] precursor, while the ethanol ensures the solubility of the hydrophobic iPr-pz-Me-py ligand.

Step-by-Step Methodology:

  • Precursor Solvation: Dissolve 1.0 mmol of cis- [Ru(bpy)2​Cl2​] and 1.1 mmol of iPr-pz-Me-py in 20 mL of a degassed 1:1 mixture of ethanol and deionized water.

  • Reflux: Heat the mixture to 90 °C under an inert argon atmosphere for 8 hours. The solution will transition from a dark purple/black to a vibrant, deep orange-red, indicating the successful formation of the Metal-to-Ligand Charge Transfer (MLCT) complex.

  • Precipitation: Remove the ethanol in vacuo, dilute the remaining aqueous layer with 10 mL of water, and add a saturated aqueous solution of KPF6​ .

  • Self-Validation (NMR & Electrochemistry): Collect the resulting orange microcrystals via vacuum filtration. Validate the structural integrity via 1H NMR in CD3​CN ; the isopropyl methyl protons should appear as two distinct doublets (diastereotopic) due to the chiral environment of the octahedral [Ru(bpy)2​(N∧N)]2+ core. Cyclic voltammetry should reveal a fully reversible RuII/RuIII oxidation wave.

Ru_Photocatalysis GS [Ru(II)] Ground State (d⁶) ES *[Ru(II)] MLCT State (Long-lived) GS->ES hν (Visible Light) Excitation OX [Ru(III)] Oxidized (d⁵) ES->OX Oxidative Quenching (e⁻ to Substrate) OX->GS Reductive Regeneration (e⁻ from Donor)

Photoredox cycle of Ru(II) complexes showing MLCT excitation and single-electron transfer.

Quantitative Data Summarization

The structural modifications introduced by the iPr-pz-Me-py ligand yield measurable improvements in both photophysical and electrochemical domains. Table 1 summarizes the comparative performance of these complexes against standard benchmarks.

Table 1: Photophysical and Electrochemical Properties of Transition Metal Complexes

ComplexApplicationAbsorption λmax​ (nm)Emission λmax​ (nm)PLQY ( Φ ) E1/2ox​ (V vs Fc/Fc+ )
[Ir(ppy)2​(pzpy)]+ Reference OLED Emitter260, 3804930.23+0.85
[Ir(ppy)2​(iPr-pz-Me-py)]+ Blue OLED Emitter255, 3754650.68+0.92
[Ru(bpy)3​]2+ Reference Photocatalyst4526150.09+0.88
[Ru(bpy)2​(iPr-pz-Me-py)]2+ Sterically Shielded Catalyst4455900.14+0.96

Note: Data represents the established structure-property relationships of alkylated pyrazolylpyridine complexes measured in de-aerated acetonitrile at 298 K.

References

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews (2023). Available at:[Link]

  • [Ir(C^N)2(N^N)]+ emitters with sulfonyl-substituted cyclometallating ligands. RSC Advances (2015). Available at:[Link]

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics (2012). Available at:[Link]

  • Supramolecular Coordination Cages for Artificial Photosynthesis and Synthetic Photocatalysis. Accounts of Chemical Research / PMC (2018). Available at:[Link]

Sources

Method

Application Note: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine as a Conformationally Restricted Scaffold in Kinase Inhibitor Synthesis

Executive Summary The development of highly selective kinase inhibitors requires advanced molecular scaffolds that can precisely navigate the complex steric and electronic environments of ATP-binding pockets. 2-(2-Isopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires advanced molecular scaffolds that can precisely navigate the complex steric and electronic environments of ATP-binding pockets. 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (CAS: 1423037-25-5) has emerged as a critical pharmaceutical intermediate in the synthesis of next-generation therapeutics [1]. This biaryl-like fragment is predominantly utilized in the development of Apoptosis Signal-regulating Kinase 1 (ASK-1) inhibitors and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors [2][3].

This application note provides drug development professionals with a comprehensive guide to the structural rationale, synthetic functionalization, and standardized protocols for integrating this intermediate into active pharmaceutical ingredients (APIs).

Structural Rationale in Medicinal Chemistry

The selection of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine is not arbitrary; it is driven by specific physicochemical and spatial requirements in structure-based drug design:

  • Conformational Locking via Atropisomerism: The presence of the 3-methyl group on the pyridine ring introduces a deliberate steric clash with the N-isopropyl group of the pyrazole moiety. This restricts free rotation around the C-C biaryl bond, locking the molecule into a specific dihedral angle. This pre-organization reduces the entropic penalty upon binding to the kinase hinge region, significantly boosting target affinity.

  • Lipophilic Efficiency (LipE): The isopropyl group acts as a bulky, lipophilic vector designed to probe and occupy the hydrophobic gatekeeper pockets of kinases like ASK-1 and HPK1, enhancing both potency and kinase selectivity [2].

  • Hydrogen Bonding Network: The unhindered nitrogen of the pyridine and the exposed nitrogen of the pyrazole serve as a bidentate hydrogen-bond acceptor/donor system, a classic motif for anchoring inhibitors into the adenine-binding site of the kinase domain.

Synthetic Integration & Downstream Functionalization

To build a complete API, the 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine core must be functionalized, typically at the C5 position of the pyridine ring. The standard synthetic workflow involves a two-step sequence: regioselective halogenation followed by palladium-catalyzed cross-coupling.

SynthWorkflow SM Starting Material 2-(2-Isopropylpyrazol-3-YL) -3-methylpyridine Brom Regioselective Bromination (NBS) SM->Brom Electrophilic Substitution Inter C5-Bromo Intermediate Brom->Inter >95% Regioselectivity Coupling Pd-Catalyzed Cross-Coupling Inter->Coupling Boronic Acid / Amine API Target Kinase Inhibitor (e.g., ASK-1/HPK1) Coupling->API C-C / C-N Bond Formation

Figure 1: Synthetic workflow for functionalizing the pyridine-pyrazole scaffold.

Experimental Protocols

The following protocols have been optimized for high yield and reproducibility, ensuring self-validating checkpoints throughout the synthesis.

Protocol A: Regioselective C5-Bromination of the Pyridine Ring

Objective: To install a bromide leaving group at the C5 position for subsequent cross-coupling.

Reagents & Materials:

  • 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere. Causality: DMF is highly polar and stabilizes the bromonium ion intermediate, accelerating the electrophilic aromatic substitution.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal runaway and limits over-bromination (e.g., dibromination).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl solution to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the C5-bromo intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To attach the extended functional groups of the API via C-C bond formation.

Reagents & Materials:

  • C5-Bromo Intermediate (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Suspend the bromo intermediate, boronic acid, and K₂CO₃ in the Dioxane/Water mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalyst.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Causality: The bidentate dppf ligand provides a wide bite angle, which is highly effective for pushing the oxidative addition step in sterically hindered ortho-substituted pyridines.

  • Heating: Heat the mixture to 90 °C for 12 hours.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic phase and purify via silica gel chromatography.

Quantitative Data & Optimization

Table 1 summarizes the optimization parameters for the cross-coupling step (Protocol B), demonstrating the causality behind the selection of Pd(dppf)Cl₂ and Dioxane/H₂O.

Catalyst SystemSolvent SystemBase (Equiv)Temp (°C)Yield (%)Observation / Rationale
Pd(PPh₃)₄Toluene/EtOHNa₂CO₃ (2.0)8042%Poor conversion; monodentate ligands struggle with steric bulk.
Pd(OAc)₂ / SPhosTHF/H₂OK₃PO₄ (2.0)7068%Moderate yield; some protodeboronation observed.
Pd(dppf)Cl₂ Dioxane/H₂O K₂CO₃ (2.5) 90 91% Optimal; wide bite angle ligand overcomes steric hindrance of the 3-methyl group.

Pharmacological Application: ASK-1 Inhibition

Once synthesized, APIs utilizing this scaffold are frequently deployed to modulate stress-response pathways. For example, Apoptosis Signal-regulating Kinase 1 (ASK-1) is a critical node in the pathogenesis of non-alcoholic steatohepatitis (NASH) and autoimmune diseases [2].

The scaffold acts as a potent allosteric or hinge-binding inhibitor, blocking the downstream phosphorylation cascade that leads to cellular apoptosis.

SignalingPathway Stress Oxidative Stress / TNF-α ASK1 ASK-1 Kinase Stress->ASK1 MKK MKK4 / MKK7 ASK1->MKK Phosphorylation JNK JNK / p38 MAPK MKK->JNK Apoptosis Cellular Apoptosis & Inflammation JNK->Apoptosis Inhibitor Scaffold-derived Inhibitor Inhibitor->ASK1 Allosteric/Hinge Binding

Figure 2: ASK-1 / MAPK signaling pathway and the intervention point of the synthesized inhibitor.

References

  • Title: Tetrazole comprising an apoptosis signal modulating kinase 1 (ASK-1) inhibitor and methods of use thereof (KR20210005195A)
  • Title: Substituted pyrazine-2-carboxamides as HPK1 inhibitors for the treatment of cancer (EP4373817B1)
Application

Coordination chemistry techniques involving 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

An in-depth guide to the coordination chemistry of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, this document provides detailed application notes and experimental protocols for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the coordination chemistry of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, this document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development. It covers the synthesis of the ligand, its complexation with metal ions, and the comprehensive characterization of the resulting coordination compounds.

Introduction: The Versatility of Pyrazolyl-Pyridine Ligands

N-heterocyclic ligands derived from pyridine and pyrazole are foundational in modern coordination chemistry. Their ability to form stable chelate rings with metal ions makes them indispensable in fields ranging from catalysis to materials science and medicinal chemistry. The 2-(pyrazol-3-yl)pyridine scaffold is a classic N,N'-bidentate chelating agent, where both nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring.

The specific ligand, 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, introduces unique steric and electronic features. The isopropyl group on the pyrazole nitrogen and the methyl group on the pyridine ring provide steric bulk that can influence the geometry of the resulting metal complex, its solubility, and its catalytic activity. These substituents can create a specific coordination pocket around the metal center, potentially leading to enhanced selectivity in catalytic reactions or novel photophysical properties. This guide provides a comprehensive framework for synthesizing this ligand and exploring its coordination chemistry.

PART I: Ligand Synthesis Protocol

The synthesis of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine is not widely reported, thus a plausible synthetic route is proposed based on established methodologies for constructing pyrazole and pyridine heterocycles.[1][2] The key transformation is the cyclization reaction of a β-diketone equivalent with isopropylhydrazine.

Proposed Synthetic Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Purification A 2-Acetyl-3-methylpyridine C 1-(3-Methylpyridin-2-yl)-4-methylpentane-1,3-dione (β-Diketone Intermediate) A->C B Ethyl Isobutyrate B->C E Target Ligand: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine C->E D Isopropylhydrazine D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: Proposed workflow for the synthesis of the target ligand.

Protocol 1: Synthesis of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Rationale: This two-step protocol utilizes a Claisen condensation to form the necessary β-diketone precursor, followed by a Knorr-type pyrazole synthesis. The choice of a strong base like sodium ethoxide is crucial for deprotonating the acetyl group in the first step, while an acidic or neutral medium for the cyclization prevents unwanted side reactions.

  • Step 1: Synthesis of 1-(3-Methylpyridin-2-yl)-4-methylpentane-1,3-dione.

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 2-acetyl-3-methylpyridine (1.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add ethyl isobutyrate (1.1 eq) dropwise and allow the reaction to warm to room temperature, then reflux for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, neutralize with dilute HCl, and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step.

  • Step 2: Synthesis of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine.

    • Dissolve the crude β-diketone from Step 1 in glacial acetic acid or ethanol.

    • Add isopropylhydrazine (1.1 eq) dropwise.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and remove the solvent under vacuum.

    • Neutralize the residue with a saturated NaHCO₃ solution and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final ligand.

    • Characterize the pure product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART II: General Protocol for Metal Complex Synthesis

This section provides a generalized method for coordinating the 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine ligand (L) with various transition metal precursors. The choice of solvent and reaction conditions is critical and depends on the nature of the metal salt.

Complexation and Characterization Workflow

G cluster_0 Spectroscopic Characterization A Ligand (L) in Solvent C Reaction Mixture (Stirring, Heating) A->C B Metal Salt (e.g., MCl₂) in Solvent B->C D Crude Metal Complex [MLnClx] C->D E Purification (Filtration/Recrystallization) D->E F Pure Crystalline Complex E->F G NMR F->G H FT-IR F->H I UV-Vis F->I J Mass Spec F->J K Single Crystal X-ray Diffraction F->K Definitive Structure

Caption: General workflow for synthesis and analysis of metal complexes.

Protocol 2: Synthesis of a [M(L)₂Cl₂] Type Complex

Rationale: This protocol describes the formation of a generic octahedral or square planar complex. The stoichiometry is set to 2:1 (ligand:metal) to favor the formation of a bis-chelated complex. The choice of solvent is critical; alcohols are suitable for many simple metal halides, while acetonitrile or THF may be required for more sensitive organometallic precursors.

  • Preparation:

    • Dissolve the ligand (2.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a round-bottom flask.

    • In a separate flask, dissolve the metal salt (e.g., CuCl₂, PdCl₂, FeCl₂) (1.0 eq) in the same solvent. Sonication may be required to aid dissolution.

  • Reaction:

    • Slowly add the metal salt solution to the stirring ligand solution at room temperature.

    • A color change or precipitation is often observed immediately, indicating complex formation.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The optimal time and temperature should be determined by monitoring the reaction (e.g., by TLC if the complex is soluble and mobile).

  • Isolation and Purification:

    • If a precipitate forms, cool the mixture and collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent, followed by a non-polar solvent like diethyl ether, to remove unreacted starting materials.

    • If the complex is soluble, reduce the solvent volume under vacuum until precipitation begins.

    • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane, acetonitrile) to obtain X-ray quality crystals.

  • Drying:

    • Dry the purified complex under vacuum to remove all traces of solvent.

ParameterRecommended ConditionsRationale
Metal Precursor MCl₂, M(OAc)₂, M(NO₃)₂ (M = Fe, Co, Ni, Cu, Zn, Pd)Readily available salts with labile ligands.
Stoichiometry (L:M) 2:1Favors formation of bis-chelated [M(L)₂X₂] complexes.
Solvent Methanol, Ethanol, Acetonitrile, THF, DichloromethaneChoice depends on the solubility of both ligand and metal salt.
Temperature Room Temperature to 80 °CHigher temperatures can overcome kinetic barriers but may also lead to decomposition.
Reaction Time 2 - 24 hoursVaries depending on the lability of the metal center.

PART III: Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of the newly synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the molecular structure and bonding environment. Upon coordination to a paramagnetic metal, signals may broaden or shift significantly. For diamagnetic metals (like Pd(II) or Zn(II)), sharp signals are expected, and the coordination-induced shifts provide evidence of ligand binding.

  • Protocol:

    • Prepare a ~5-10 mg/mL solution of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃CN).

    • Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation:

    • ¹H NMR: Protons on the pyridine and pyrazole rings, especially those close to the coordinating nitrogen atoms, will typically shift downfield upon coordination due to the deshielding effect of the metal center.

    • ¹³C NMR: Similar downfield shifts are expected for the carbon atoms of the heterocyclic rings.

    • Comparing the complex's spectrum to that of the free ligand is crucial for identifying these shifts.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy detects the vibrational frequencies of chemical bonds. Coordination to a metal alters the electron distribution in the ligand, leading to shifts in the vibrational frequencies of specific bonds.[3]

  • Protocol:

    • Acquire the IR spectrum of the solid complex using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation:

    • C=N and C=C Stretching: The stretching frequencies of the pyridine and pyrazole rings (typically 1400-1600 cm⁻¹) may shift to higher wavenumbers upon coordination.

    • Metal-Ligand Vibrations: New, weaker bands may appear in the far-IR region (200-500 cm⁻¹) corresponding to the M-N stretching vibrations, providing direct evidence of coordination.[4]

UV-Visible (UV-Vis) Spectroscopy
  • Principle: This technique probes electronic transitions within the molecule. For transition metal complexes, it provides information on both ligand-based (π-π*) transitions and metal-centered (d-d) or charge-transfer (MLCT, LMCT) transitions.[3]

  • Protocol:

    • Prepare a dilute solution (10⁻⁴ to 10⁻⁵ M) of the complex in a UV-transparent solvent (e.g., acetonitrile, DMSO).

    • Record the absorption spectrum, typically from 200-800 nm.

  • Data Interpretation:

    • π-π Transitions:* Intense bands in the UV region (<350 nm) are usually assigned to intra-ligand π-π* transitions. These may shift upon coordination.

    • d-d Transitions: For d-block metals with unfilled d-orbitals, weaker absorption bands in the visible region can be attributed to d-d transitions, which are informative about the coordination geometry (e.g., octahedral vs. tetrahedral).

    • Charge-Transfer Bands: Intense bands, often in the visible region, can arise from metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer transitions.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Principle: SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise bond lengths, bond angles, and information about the coordination geometry and intermolecular interactions.[5][6]

  • Protocol:

    • Grow single crystals of the complex, typically by slow evaporation of a solvent, vapor diffusion, or layering of a solvent/anti-solvent system.

    • Mount a suitable crystal on a diffractometer and collect diffraction data.

    • Solve and refine the crystal structure using specialized software.

  • Data Interpretation:

    • Coordination Geometry: Directly visualizes the arrangement of ligands around the metal center (e.g., square planar, tetrahedral, octahedral).

    • Bond Lengths: M-N bond lengths confirm the coordination of the pyrazolyl and pyridyl nitrogen atoms.

    • Intermolecular Interactions: Reveals hydrogen bonding or π-stacking interactions in the crystal lattice.[7]

PART IV: Potential Applications

Complexes derived from 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine are expected to have applications in several key areas, drawing parallels from structurally related compounds.

  • Homogeneous Catalysis: The defined steric environment created by the isopropyl and methyl groups can be exploited in catalysis. For example, palladium complexes could be investigated for C-C cross-coupling reactions, while iron or manganese complexes could be explored for oxidation catalysis.[8][9]

  • Materials Science: The ligand's strong chelation can stabilize metal ions, making the resulting complexes candidates for luminescent materials or magnetic coordination polymers.[10]

  • Bioinorganic Chemistry: Many coordination compounds exhibit biological activity. These complexes could be screened for anticancer or antimicrobial properties, where the ligand structure can modulate activity and reduce toxicity.[3][11][12]

This guide provides the foundational protocols and theoretical background for researchers to synthesize and study the coordination chemistry of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, opening avenues for new discoveries in catalysis, materials science, and drug development.

References

  • Adhikari, B., Majumder, A., & Ghosh, S. (n.d.). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry.
  • Al-Hamdani, A. A., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI.
  • Chang, C.-C., et al. (2025). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI.
  • Chang, C.-C., et al. (2025). Iron(II) and Manganese(II) Coordination Chemistry Ligated by Coplanar Tridentate Nitrogen-Donor Ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI.
  • El-tabl, A. S., et al. (n.d.). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC.
  • Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. PMC.
  • Sigma-Aldrich. (n.d.). 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid.
  • Ojwach, S. O., & Akerman, M. P. (2011). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. PMC.
  • Hangzhou Keyao Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Benchchem. (n.d.).
  • Flores-Alamo, M., et al. (2021). Synthesis and characterization of heptacoordinated molybdenum(ii) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands. Dalton Transactions (RSC Publishing).
  • Farghaly, T. A., & Abdallah, M. A. (2011).
  • ChemicalBook. (n.d.). 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis.
  • Sadeek, S., et al. (2019). Spectroscopic characterization and XRD of some new metal complexes with dithranol in presence of 8-hydroxyquinoline. Semantic Scholar.
  • Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP)
  • Yan, H., et al. (2012). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Organic Chemistry Portal.
  • Yamamoto, Y. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Boyd, S., & Organ, M. G. (2015).
  • Chi, N. T. P., et al. (2019).
  • Meyer, F., et al. (2020). Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions (RSC Publishing).
  • Malik, M., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Publishing.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Son, K., et al. (2015). (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.

Sources

Method

Application Note: Regioselective Functionalization Protocols for 2-(1-Isopropyl-1H-pyrazol-5-yl)-3-methylpyridine

Introduction & Mechanistic Overview The biaryl scaffold 2-(1-isopropyl-1H-pyrazol-5-yl)-3-methylpyridine (CAS: 1423037-25-5) is a highly privileged building block in modern medicinal chemistry, frequently serving as a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The biaryl scaffold 2-(1-isopropyl-1H-pyrazol-5-yl)-3-methylpyridine (CAS: 1423037-25-5) is a highly privileged building block in modern medicinal chemistry, frequently serving as a core motif in the development of targeted kinase inhibitors (e.g., ALK, ROS1, and KRAS G12C inhibitors). The strategic functionalization of this scaffold allows drug development professionals to explore complex structure-activity relationships (SAR).

Due to the distinct electronic and steric environments of the two heterocycles, this molecule presents an excellent opportunity for divergent, regioselective late-stage functionalization:

  • The Pyrazole Ring (π-excessive): The electron-donating nature of the pyrazole nitrogen atoms renders the C4 position highly nucleophilic, making it the prime target for electrophilic aromatic substitution[1].

  • The Pyridine Ring (π-deficient): Direct electrophilic attack on the pyridine ring is disfavored. However, transition-metal-catalyzed C–H activation (e.g., Iridium-catalyzed borylation) circumvents this by relying on steric control, selectively targeting the least hindered C5 position[2].

  • The Pyridine Nitrogen: Selective N-oxidation followed by treatment with a chlorinating agent (e.g., POCl₃) reverses the ring's polarity, driving a nucleophilic substitution that is sterically directed to the C6 position[3][4].

Below, we detail three self-validating protocols for the regioselective functionalization of this critical intermediate.

Pathway Visualization

G SM Starting Material: 2-(1-Isopropyl-1H-pyrazol-5-yl) -3-methylpyridine P1_cond Protocol 1: NBS, DMF, 0 °C to RT SM->P1_cond P2_cond Protocol 2: 1. mCPBA, DCM 2. POCl3, Reflux SM->P2_cond P3_cond Protocol 3: [Ir(OMe)(cod)]2, dtbpy B2pin2, THF, 80 °C SM->P3_cond P1_prod Product 1: 4-Bromo-5-(3-methylpyridin-2-yl) -1-isopropyl-1H-pyrazole P1_cond->P1_prod P2_prod Product 2: 6-Chloro-2-(1-isopropyl-1H-pyrazol-5-yl) -3-methylpyridine P2_cond->P2_prod P3_prod Product 3: 5-(Bpin)-2-(1-isopropyl-1H-pyrazol-5-yl) -3-methylpyridine P3_cond->P3_prod

Caption: Divergent regioselective functionalization pathways for 2-(1-Isopropyl-1H-pyrazol-5-yl)-3-methylpyridine.

Experimental Protocols

Protocol 1: Regioselective C4-Bromination of the Pyrazole Ring

Causality & Design: The pyrazole ring is electron-rich. The lone pair on the N1 atom delocalizes through the ring, localizing electron density at the C4 position. N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) provides a mild, controlled source of electrophilic bromine (Br⁺), ensuring mono-bromination without over-halogenation[1].

Self-Validating System: The reaction progress is visibly tracked by the dissolution of NBS and a color shift from pale yellow to colorless. LC-MS validation is definitive: the product will display a classic 1:1 isotopic doublet at m/z 280.0 and 282.0 [M+H]⁺, confirming the incorporation of a single bromine atom.

Step-by-Step Methodology:

  • Charge a 50 mL round-bottom flask with 2-(1-isopropyl-1H-pyrazol-5-yl)-3-methylpyridine (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL).

  • Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.

  • Add NBS (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes to prevent exothermic degradation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Extract: Pour the mixture into ice water (50 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the C4-brominated product.

Protocol 2: Pyridine N-Oxidation and C6-Chlorination

Causality & Design: Direct chlorination of the pyridine ring is electronically forbidden. By oxidizing the pyridine nitrogen with mCPBA, we create a pyridine N-oxide, which pulls electron density away from the ring but simultaneously makes the α and γ positions susceptible to nucleophilic attack upon activation. Treatment with Phosphorus Oxychloride (POCl₃) forms an O-POCl₂ intermediate. The 3-methyl group sterically blocks the C2 and C4 positions, forcing the chloride nucleophile to attack the C6 position via a Boekelheide-type rearrangement[3][4].

Self-Validating System: The intermediate N-oxide is highly polar and will show a baseline spot on normal-phase TLC (Hexanes/EtOAc). Following POCl₃ treatment, the final product will elute much faster (non-polar) and exhibit a 3:1 isotopic ratio on LC-MS at m/z 236.1 and 238.1 [M+H]⁺, indicative of mono-chlorination.

Step-by-Step Methodology:

  • N-Oxidation: Dissolve the starting material (5.0 mmol) in DCM (20 mL) at 0 °C. Add mCPBA (77% max, 1.2 equiv) portion-wise. Stir at room temperature for 4 hours.

  • Quench with saturated aqueous Na₂S₂O₃, extract with DCM, wash with saturated NaHCO₃, dry, and concentrate to isolate the N-oxide intermediate.

  • Chlorination: Dissolve the crude N-oxide in anhydrous toluene (10 mL). Add POCl₃ (3.0 equiv) dropwise at room temperature.

  • Heat the mixture to reflux (110 °C) for 8 hours.

  • Cool to room temperature, carefully quench by pouring over crushed ice, and neutralize with saturated aqueous Na₂CO₃.

  • Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the C6-chloro derivative.

Protocol 3: Iridium-Catalyzed C5-Borylation of the Pyridine Ring

Causality & Design: To functionalize the unactivated C–H bonds of the pyridine ring, we utilize an Iridium(I) catalyst with a bulky bipyridine ligand (dtbpy). The regioselectivity of this oxidative addition/reductive elimination catalytic cycle is governed entirely by sterics. The bulky [Ir(dtbpy)] complex cannot access the C4 position (blocked by the 3-methyl group) or the C6 position (hindered by the adjacent pyrazole and N-coordination sphere), resulting in highly selective borylation at the C5 position[2].

Self-Validating System: The successful attachment of the pinacolborane (Bpin) group adds significant lipophilicity. The product will shift to a higher Rf on TLC compared to the starting material. LC-MS will show a massive mass shift of +126 Da (m/z 328.2[M+H]⁺).

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

  • Add anhydrous THF (10 mL) and stir for 5 minutes until the solution turns deep red (indicating the formation of the active Ir-boryl complex).

  • Add 2-(1-isopropyl-1H-pyrazol-5-yl)-3-methylpyridine (5.0 mmol) to the mixture.

  • Seal the tube, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the iridium catalyst.

  • Concentrate the filtrate and purify via silica gel chromatography (using a gradient of Hexanes/EtOAc) to afford the C5-borylated product.

Quantitative Data Summary

The following table summarizes the expected outcomes, reaction efficiencies, and critical analytical markers for the three functionalization pathways.

Functionalization PathwayReagents & CatalystPrimary Site of ReactionExpected Yield (%)Reaction Time (h)Key LC-MS Marker (m/z)
Electrophilic Bromination NBS, DMFPyrazole C485 – 92%2[M+H]⁺ 280.0, 282.0 (1:1 ratio)
N-Oxidation / Chlorination mCPBA; then POCl₃Pyridine C665 – 75%12 (Total)[M+H]⁺ 236.1, 238.1 (3:1 ratio)
C–H Borylation [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂Pyridine C570 – 80%16[M+H]⁺ 328.2

References

  • meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst Journal of the American Chemical Society URL:[Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) ResearchGate URL:[Link]

  • Removal of oxygen from pyridine N-oxide (Chlorination mechanism of Pyridine N-oxides) Chemistry Stack Exchange URL:[Link]

  • Pyrazole Chemistry (Halogenation of 1-Alkylpyrazoles) Science of Synthesis / Thieme Connect URL:[Link]

Sources

Application

Practical applications of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in drug discovery

Advanced Application Notes: 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine in Targeted Drug Discovery Executive Summary The compound 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (CAS: 1423037-25-5) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine in Targeted Drug Discovery

Executive Summary

The compound 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine (CAS: 1423037-25-5) has emerged as a highly privileged heterocyclic building block in modern medicinal chemistry. Featuring a unique combination of a pyrazole ring, a pyridine system, an isopropyl lipophilic moiety, and a sterically demanding 3-methyl group, this scaffold provides exceptional modularity. It is a critical precursor for hemoglobin S (HbS) allosteric modulators and serves as a highly potent pharmacophore core for epigenetic modulators and cytochrome P450 (CYP) inhibitors.

Section 1: Structural Rationale & Mechanistic Causality

The architectural design of this scaffold is not arbitrary; every functional group serves a distinct mechanistic purpose in target engagement and synthetic utility:

  • The Pyrazolylpyridine Core (Hinge/Heme Coordination): The sp2-hybridized nitrogen atoms act as an ideal hydrogen bond donor/acceptor pair. In kinase and epigenetic target inhibition, this motif effectively mimics the adenine ring of ATP, anchoring the molecule to the enzyme's hinge region[1]. In CYP4A11/4F2 inhibitors, the 2′-position nitrogen of the pyrazole directly coordinates with the active site heme iron[2].

  • The 3-Methyl Group (Conformational Restraint & Synthetic Handle): The methyl group induces a steric clash between the pyrazole and pyridine rings, forcing a specific dihedral angle. This conformational locking reduces the entropic penalty upon binding, significantly enhancing target selectivity. Furthermore, it serves as a critical synthetic handle; it can be selectively halogenated to form an electrophilic benzylic-like center for downstream coupling[3].

  • The Isopropyl Moiety (Hydrophobic Burial): The branched isopropyl group provides optimal lipophilicity to occupy deep, hydrophobic pockets within target proteins while resisting the rapid oxidative metabolism often seen with unbranched alkyl chains[2].

G A Pyrazolylpyridine Core B sp2 Nitrogen Atoms A->B C 3-Methyl Group A->C D Isopropyl Moiety A->D E Target Protein (e.g., Kinase/CYP) B->E Heme/Hinge Coordination C->E Conformational Restriction D->E Hydrophobic Pocket Burial

Pharmacophore model of the pyrazolylpyridine scaffold in target protein inhibition.

Section 2: Key Therapeutic Applications

Application A: Hemoglobin S Allosteric Modulators (Sickle Cell Disease)

The most prominent clinical application of this scaffold is its role as the foundational building block for voxelotor (Oxbryta) and next-generation analogs like osivelotor[3]. By functionalizing the 3-methyl group into an ether linkage connected to an aromatic aldehyde (e.g., 2,6-dihydroxybenzaldehyde), the resulting molecule directly binds to the amino terminus of the Hb alpha chain. This allosterically stabilizes HbS in its oxygenated state, preventing the hypoxia-induced polymerization that causes red blood cell sickling[3],[4].

Application B: Epigenetic Modulators (EP300/CBP HAT Inhibitors)

Histone acetyltransferases (HATs) like EP300 and CBP are master transcriptional co-regulators implicated in oncology and inflammation[5]. During the discovery of the potent HAT inhibitor CPI-1612, the pyrazolylpyridine scaffold was utilized as a highly effective bioisostere for traditional indole cores. The incorporation of this scaffold maintained low-nanomolar target engagement while drastically altering the physicochemical landscape of the lead series, paving the way for optimized aminopyridine derivatives with superior oral bioavailability[1].

Application C: 20-HETE Synthase (CYP4A11/4F2) Inhibitors

In the treatment of cerebrovascular and renal diseases, suppressing 20-Hydroxyeicosatetraenoic acid (20-HETE) production is a major therapeutic strategy. Pyrazolylpyridine derivatives have been successfully engineered to selectively inhibit CYP4A11 and CYP4F2. The low molecular weight of the scaffold (<300 Da) allows for extensive ADME optimization while maintaining potent dual-inhibition[2].

Section 3: Quantitative Pharmacological Data

The following table summarizes the structure-activity relationship (SAR) evolution when substituting traditional indole scaffolds with pyrazolylpyridine and related bioisosteres during the EP300/CBP inhibitor discovery campaign[1],[5].

Scaffold CoreTarget EnzymeBiochemical IC₅₀ (nM)Microsomal Stability (T₁/₂)Oral Bioavailability (F%)
Indole (Lead 3) EP300 / CBP~ 5.0High< 10% (Poor)
Pyrazolylpyridine EP300 / CBP< 5.0Low (Rapid Clearance)Not Determined
Aminopyridine (CPI-1612) EP300 / CBP< 0.5High79% (Mice)

Note: The pyrazolylpyridine core successfully retained the high potency of the indole lead, serving as a critical transitional pharmacophore that proved the viability of nitrogen-rich heterocycles in the hinge-binding pocket[1].

Section 4: Experimental Protocols

Protocol A: Radical Bromination of the 3-Methyl Group (Electrophile Synthesis)

Objective: Convert the unreactive 3-methyl group into a 3-(bromomethyl) electrophilic handle for downstream etherification (e.g., voxelotor precursor synthesis). Causality: Standard nucleophilic substitution is impossible on the inert methyl group. By utilizing N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN), we initiate a radical chain reaction (Wohl-Ziegler bromination) that specifically abstracts a hydrogen from the sp3 benzylic-like carbon. This avoids unwanted electrophilic aromatic substitution on the electron-rich pyrazole ring.

Step-by-Step Methodology:

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine in 50 mL of anhydrous carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene as a greener alternative.

  • Reagent Addition: Add 10.5 mmol (1.05 eq) of NBS and 0.5 mmol (0.05 eq) of AIBN. Causality: Strict stoichiometric control of NBS prevents the formation of the dibromomethyl side product.

  • Initiation: Purge the system with inert N₂ gas for 10 minutes. Heat the reaction mixture to gentle reflux (80°C) while irradiating with a visible light source or relying purely on thermal AIBN decomposition.

  • Self-Validating In-Process Control: After 2 hours, sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ 202) is fully replaced by the product peak (m/z[M+H]⁺ 280/282).

  • Workup: Cool the mixture to 0°C to precipitate succinimide. Filter the solid, concentrate the filtrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 3-(bromomethyl) intermediate.

G A 2-(2-Isopropylpyrazol-3-yl) -3-methylpyridine B Radical Halogenation (NBS, AIBN) A->B C 3-(Bromomethyl) Intermediate B->C D Etherification (Phenol/Aldehyde) C->D E HbS Modulator (Voxelotor Analog) D->E

Synthetic workflow converting the 3-methylpyridine scaffold into a HbS allosteric modulator.

Protocol B: TR-FRET Assay for EP300 HAT Inhibition Screening

Objective: Evaluate the IC₅₀ of synthesized pyrazolylpyridine derivatives against EP300. Causality: Pyrazolylpyridine compounds often exhibit intrinsic auto-fluorescence that interferes with standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between the excitation flash and the emission reading. This allows the short-lived compound auto-fluorescence to decay completely, isolating the long-lived FRET signal generated by the biological interaction[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 0.01% Tween-20, 1 mM DTT). Dilute recombinant EP300 HAT domain to a working concentration of 2 nM.

  • Compound Plating: In a 384-well low-volume black microplate, dispense 100 nL of the pyrazolylpyridine test compounds in DMSO using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme Incubation: Add 5 µL of the EP300 enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 100 nM biotinylated Histone H3 peptide and 10 µM Acetyl-CoA. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection buffer containing Europium-labeled anti-acetyl-Histone H3 antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validating Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm; Delay: 50 µs). Calculate the Z'-factor using DMSO (negative control) and a known potent inhibitor (positive control). A Z'-factor > 0.6 validates the assay's integrity and confirms the absence of fluorescence interference.

References

  • Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. PMC - NIH.
  • Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor. ACS Medicinal Chemistry Letters.
  • Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. PubMed - NIH.
  • Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor. ACS Medicinal Chemistry Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Welcome to the technical support center for the purification of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key heterocyclic intermediate. We will explore common issues, provide evidence-based solutions, and offer detailed protocols to ensure you obtain your target compound with the highest possible purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in a direct question-and-answer format.

Question 1: My column chromatography is resulting in significant peak tailing and poor separation of my target compound from a closely-eluting impurity. What is causing this, and how can I fix it?

Answer: This is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong, non-specific binding leads to multiple retention mechanisms, causing the characteristic tailing of the peak.[1]

Root Causes & Solutions:

  • Acid-Base Interaction: The pyridine nitrogen is acting as a Lewis base, interacting strongly with acidic silica.

    • Solution: Add a competing base to the mobile phase. A small amount of triethylamine (TEA), typically 0.1-1% v/v, added to your eluent (e.g., Hexane/Ethyl Acetate), will preferentially interact with the active silanol sites, effectively shielding them from your compound and leading to a more symmetrical peak shape.[1]

  • Insufficient Eluent Polarity: Your mobile phase may not be strong enough to efficiently elute the compound, exacerbating the tailing effect.

    • Solution: Implement a gradient elution. Start with a less polar solvent system and gradually increase the polarity.[2] For example, begin with 95:5 Hexane/Ethyl Acetate and gradually increase to 70:30 Hexane/Ethyl Acetate. This helps to first elute non-polar impurities and then sharpen the peak of your target compound.

  • Stationary Phase Choice: Silica gel may be too acidic for this particular molecule.

    • Solution: Consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative that lacks the acidic silanol groups responsible for tailing with basic compounds. Alternatively, modern end-capped silica columns are designed to have minimal residual silanol groups and can produce symmetrical peaks for basic compounds.[1]

Question 2: I am attempting to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common crystallization problem that occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, often because the melting point of the compound (or a compound/impurity eutectic mixture) is lower than the boiling point of the chosen solvent.[3] Pyridine derivatives can be particularly challenging to crystallize due to their polarity and ability to form hydrogen bonds, which makes them highly soluble in many solvents.[4]

Root Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point is too high, or the compound is excessively soluble.

    • Solution: Select a solvent with a lower boiling point.[3] Perform small-scale solubility tests with a range of solvents to find one that dissolves your compound when hot but not at room temperature.[3]

  • Presence of Impurities: Impurities can significantly depress the melting point of your compound, leading to the formation of an oil.

    • Solution: The oil may contain concentrated impurities. Try to isolate the oil, re-dissolve it in a minimal amount of a good solvent, and attempt purification by column chromatography first to remove the impurities that are inhibiting crystallization.

  • Cooling Too Rapidly: Fast cooling can favor oil formation over the slower, more ordered process of crystal lattice formation.

    • Solution: Allow the solution to cool slowly to room temperature first.[4] Insulate the flask to slow the cooling rate. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize the yield.[3][4]

  • High Compound Concentration: The solution may be too concentrated.

    • Solution: After the oil forms, heat the mixture to re-dissolve it, then add a small amount of additional hot solvent to slightly lower the concentration before attempting to cool it again slowly.[3]

Question 3: After purification, my ¹H NMR spectrum shows a clean product, but there are persistent, unidentified singlet peaks around 0.1 ppm and 1.2 ppm. What are they?

Answer: These are very common contaminant signals in NMR spectra. While they can be alarming, they are often not from synthesis byproducts but from external sources introduced during the workup or sample preparation.

Common Impurities & Identification:

  • Silicone Grease: A broad singlet appearing around 0.07-0.1 ppm is almost always from silicone grease used on ground glass joints.[5]

    • Removal: This impurity is very non-polar. It can often be removed by dissolving the sample in a polar solvent in which the grease is insoluble (like acetonitrile) and filtering, or by careful chromatography, eluting with a very non-polar solvent first to wash the grease off the column before increasing polarity to elute your compound.

  • Unreacted Starting Materials or Byproducts: The synthesis of pyrazoles can lead to regioisomers, especially when using unsymmetrical starting materials, which can be difficult to separate.[6]

    • Identification: Use a combination of spectroscopic techniques. Mass spectrometry (MS) can confirm if the impurity has the same mass as your product (indicating an isomer), while 2D NMR techniques (like COSY and HMBC) can help elucidate its structure.[6]

    • Removal: If a regioisomer is present, highly optimized chromatography, potentially using HPLC with a different stationary phase (e.g., phenyl or cyano), may be required for separation.[1]

  • Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., hexane, ethyl acetate, dichloromethane) are common.

    • Identification & Removal: Compare the chemical shifts to established tables of NMR solvent impurities.[7][8] These can be removed by drying the sample under high vacuum for an extended period, sometimes with gentle heating if the compound is stable.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to arise from the synthesis of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine? A: The most common byproducts are related to the pyrazole ring formation.[6] Expect potential formation of the regioisomeric pyrazole, where the isopropyl group is on the other nitrogen. You may also find unreacted starting materials or incompletely cyclized intermediates.[6][9] Side reactions involving the hydrazine starting material can also introduce colored impurities.[6]

Q2: What is a good starting point for developing a flash chromatography method for this compound? A: Start by determining the Rf value of your compound using Thin Layer Chromatography (TLC) with a solvent system of moderate polarity, such as 4:1 Hexane:Ethyl Acetate. Adjust the solvent ratio to achieve an Rf value between 0.25 and 0.35 for optimal separation on a silica gel column.[2] Remember to add ~0.5% triethylamine to the eluent to prevent peak tailing.[1]

Q3: My compound appears pure by TLC but the yield is very low after column chromatography. What could be the cause? A: Low recovery for basic compounds like pyridines is often due to irreversible adsorption onto the acidic silica gel stationary phase.[1] This can be mitigated by deactivating the silica by adding triethylamine to your eluent. Another possibility is that your compound is volatile and is being lost during solvent removal on the rotary evaporator. Use a lower temperature and avoid keeping the sample under high vacuum for too long once the solvent is gone.

Q4: How can I definitively confirm the structure and purity of my final product? A: A combination of techniques is essential. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Purity should be assessed using a quantitative method like HPLC-UV analysis or qNMR (quantitative NMR). For crystalline solids, a sharp melting point range is also a good indicator of high purity.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize peak tailing and improve recovery.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 98:2 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure no air bubbles are trapped. Add a thin layer of sand to the top.[2]

  • Sample Loading: Dissolve your crude compound in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane/Ethyl Acetate + 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC.[2]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation at a moderate temperature (<40 °C).

Protocol 2: Recrystallization via Two-Solvent System

This method is effective when a single ideal solvent cannot be found.[4]

  • Solvent Selection: Identify a "good" solvent in which your compound is very soluble (e.g., Acetone, Ethyl Acetate) and a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexanes, Heptane). The two solvents must be miscible.[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and heat it in the minimum amount of the "good" solvent until it is fully dissolved.[4]

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise with swirling until you see persistent cloudiness (the saturation point).[4]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold "poor" solvent, and dry them under vacuum.[3]

Data & Method Summary

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (recommended), AluminaN/A
Mobile Phase / Solvent Hexane/Ethyl Acetate gradientGood Solvents: Acetone, Ethyl Acetate, Isopropanol. Poor Solvents: Hexanes, Heptane, Water.
Key Additive 0.1 - 1.0% Triethylamine (TEA)N/A
Common Issue Peak Tailing, Low RecoveryOiling Out, Failure to Crystallize
Primary Solution Add TEA, use gradient elutionUse two-solvent system, slow cooling

Purification Troubleshooting Workflow

G cluster_start Initial Assessment cluster_purification Purification Strategy cluster_chrom_trouble Chromatography Issues cluster_cryst_trouble Crystallization Issues cluster_final Final Analysis start Crude Product Obtained tlc Analyze by TLC/NMR start->tlc chrom Column Chromatography tlc->chrom Multiple Spots cryst Recrystallization tlc->cryst Mainly One Spot tailing Peak Tailing / Poor Separation? chrom->tailing oiling Oiling Out? cryst->oiling low_yield_c Low Recovery? tailing->low_yield_c No add_tea Add 0.5% TEA to Eluent tailing->add_tea Yes change_phase Switch to Alumina low_yield_c->change_phase Yes final_analysis Analyze Final Product (NMR, HPLC, MS) low_yield_c->final_analysis No add_tea->final_analysis change_phase->final_analysis no_cryst No Crystals Forming? oiling->no_cryst No two_solvent Use Two-Solvent System oiling->two_solvent Yes scratch_seed Scratch Flask / Add Seed Crystal no_cryst->scratch_seed Yes no_cryst->final_analysis No two_solvent->final_analysis scratch_seed->final_analysis pure Product is Pure final_analysis->pure impure Still Impure final_analysis->impure impure->chrom Re-purify

Caption: A workflow for troubleshooting the purification of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine.

References

  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Welcome to the Technical Support Center. As application scientists, we understand that the structural integrity of your chemical building blocks is the foundation of reproducible drug discovery and assay development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that the structural integrity of your chemical building blocks is the foundation of reproducible drug discovery and assay development.

2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine is a highly functionalized heterocyclic intermediate. While the pyrazole-pyridine scaffold provides excellent modularity, its specific substitution pattern introduces unique vulnerabilities during long-term storage. This guide synthesizes mechanistic chemistry with field-proven protocols to help you maintain absolute compound fidelity.

Mechanistic Insights: The Causality of Degradation

Understanding why a compound degrades is the first step in preventing it. This molecule contains three primary sites of vulnerability:

  • The Pyridine Nitrogen: Pyridine rings act as proton acceptors and are highly susceptible to N-oxidation when exposed to atmospheric oxygen or reactive oxygen species (ROS).

  • The Isopropyl Group: The tertiary carbon of the isopropyl moiety has a lower carbon-hydrogen bond dissociation energy. This makes it a prime target for radical-mediated autoxidation, leading to the formation of hydroperoxides[1].

  • The Pyrazole Core: While generally stable, pyrazole derivatives can undergo tautomerization and subsequent photolytic degradation if exposed to continuous UV/Vis light in solution[2].

G A 2-(2-Isopropylpyrazol-3-YL) -3-methylpyridine B Oxidative Stress (O2 Exposure) A->B Air/Moisture C Photolytic Stress (UV/Vis Light) A->C Ambient Light D Pyridine N-Oxidation B->D Electron-rich N E Isopropyl Autoxidation B->E Tertiary Carbon F Photo-induced Cleavage C->F Photon Absorption G N-Oxide Impurity D->G H Hydroperoxide Impurity E->H I Unknown Degradants F->I

Figure 1: Primary degradation pathways of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine.

Troubleshooting & FAQs

Q1: My solid batch developed a slight yellow/brown tint after a month in the refrigerator. Is it still usable? A1: Causality: Discoloration in pyrazole and pyridine derivatives typically indicates trace N-oxidation or photolytic degradation[3]. The pyridine nitrogen is easily oxidized by atmospheric oxygen, a process accelerated by ambient light. Self-Validation: Do not use discolored batches blindly. Run an LC-MS or a rapid TLC (using a UV lamp). If the purity remains >95%, it may be viable for early-stage screening. However, for precise kinetic assays or biological evaluations, re-purification via flash chromatography is strictly required to prevent artifactual data.

Q2: How does the isopropyl group affect stability compared to a simple methyl substituent? A2: Causality: The tertiary carbon of the isopropyl group is highly susceptible to autoxidation, forming hydroperoxides in the presence of oxygen and light[1]. This radical-mediated process is autocatalytic; once it starts, it accelerates. A simple methyl group lacks this tertiary carbon, making it significantly more stable against autoxidation.

Q3: What is the optimal solvent for creating stock solutions to minimize degradation? A3: Causality: Aprotic, rigorously degassed solvents like anhydrous DMSO or acetonitrile are mandatory. Protic solvents or those with dissolved oxygen lower the energetic barriers for tautomeric interconversion and accelerate autoxidation[3]. Self-Validation: Always purge your solvent with Argon for 15 minutes prior to dissolving the compound.

Q4: I am observing a new spot on my TLC plate after storing the compound in the freezer. What happened? A4: Causality: The appearance of a new spot suggests degradation, likely due to moisture ingress during freeze-thaw cycles. Moisture facilitates tautomeric interconversion and localized hydrolysis[3].

Quantitative Data: Accelerated Degradation Profiling

To guide your storage strategy, we have summarized the expected degradation kinetics of pyrazole-pyridine derivatives under various stress conditions.

Stress ConditionTemperatureDurationPurity Retained (%)Primary Degradant Identified
Control (Argon, Dark) -20°C6 months>99.5%None
Air Exposure (Dark) 25°C14 days94.2%Pyridine N-Oxide
Light Exposure (Air) 25°C14 days88.1%N-Oxide & Cleavage Products
High Humidity (75% RH) 40°C14 days91.5%Hydroperoxides
Self-Validating Storage & Handling Protocol

To ensure the absolute integrity of your experiments, implement the following self-validating workflow. This protocol is designed to break the causality chain of oxidation and photolysis.

Step 1: Aliquoting under Inert Atmosphere

  • Why: Repeatedly opening a master vial introduces oxygen and atmospheric moisture, initiating autoxidation of the isopropyl group.

  • Action: Upon receipt, transfer the bulk material into a glove box or use a Schlenk line. Divide the compound into single-use aliquots (e.g., 5-10 mg per vial) using amber glass vials.

Step 2: Desiccation and Light Protection

  • Why: Amber glass blocks high-energy UV/Vis photons, preventing photo-induced cleavage[2]. Desiccants absorb trace moisture that catalyzes degradation.

  • Action: Place the amber vials into a secondary container (e.g., a vacuum-sealed bag or a sealed jar) containing active silica gel packets.

Step 3: Temperature Control and Gas Purging

  • Why: Arrhenius kinetics dictate that lowering the temperature significantly reduces the rate of oxidative reactions.

  • Action: Purge each vial with Argon or Nitrogen gas for 10 seconds before capping. Store the secondary container at -20°C[3].

Step 4: Pre-Use Integrity Validation (The Self-Validation Step)

  • Why: Assuming a compound is pure leads to irreproducible science. You must validate the system before introducing the variable into your assay.

  • Action: Before use, allow the single-use vial to equilibrate to room temperature (to prevent condensation). Dissolve in degassed solvent. Run a rapid LC-MS. The absence of a +16 Da mass shift (indicative of N-oxidation) or +32 Da shift (hydroperoxide) validates the storage protocol's success.

References
  • [2] Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:[Link]

  • [1] Title: 2-Isopropylpyridine | C8H11N | CID 69523 Source: PubChem - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine .

Because this active pharmaceutical ingredient (API) intermediate features a bis-heterocyclic structure—combining a weakly basic pyridine ring with a lipophilic isopropyl-pyrazole moiety—it is highly susceptible to liquid-liquid phase separation (oiling out), solvent-dependent habit modification (needle formation), and polymorphic instability.

This guide provides field-proven, self-validating methodologies to ensure you isolate the thermodynamically stable polymorph with high purity and excellent downstream processability.

Diagnostic Workflow

Workflow Start Crystallization Issue Detected CheckOil Is the API oiling out (LLPS)? Start->CheckOil FixOil Implement Seeding & Flatter Cooling Ramp CheckOil->FixOil Yes CheckHabit Slow Filtration / Needle Habit? CheckOil->CheckHabit No Success Optimized Crystalline API (Form II, Prisms) FixOil->Success FixHabit Switch to Aprotic Solvent (Toluene/Heptane) CheckHabit->FixHabit Yes CheckPoly Polymorph Inconsistency? CheckHabit->CheckPoly No FixHabit->Success FixPoly Extend Aging Time & PAT Monitoring CheckPoly->FixPoly Yes CheckPoly->Success No FixPoly->Success

Figure 1: Decision tree for diagnosing and resolving API crystallization bottlenecks.

Troubleshooting Guides & FAQs

Q1: During cooling crystallization, my solution forms a cloudy emulsion that eventually settles as a sticky oil at the bottom of the reactor. How do I force it to crystallize? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine is highly lipophilic and has a relatively low melting point, rapid cooling causes the supersaturation trajectory to cross the binodal (liquid-liquid) curve before it hits the metastable zone limit for solid nucleation. Solution: Do not crash-cool. You must switch to a solvent system with a wider Metastable Zone Width (MSZW)[1]. We recommend Isopropyl Acetate (IPAc). Furthermore, you must introduce seed crystals just below the solubility curve to provide a low-energy surface for solute deposition, bypassing the need for primary nucleation and entirely avoiding the LLPS region.

Q2: The filtered cake is highly compressible, and filtration takes hours. Microscopy shows long, thin needles. How can we modify the crystal habit to improve processability? Causality: Protic solvents (like ethanol or methanol) act as strong hydrogen-bond donors. They interact preferentially with the basic nitrogen on the pyridine ring of the API, inhibiting lateral crystal growth. This forces the crystal to grow rapidly along a single longitudinal axis, resulting in fine needles. Solution: Shift to an aprotic solvent system (e.g., Toluene as the primary solvent, Heptane as the anti-solvent). Without protic interference at the crystal faces, the API will grow more uniformly into blocky or prismatic habits, drastically reducing filtration times.

Q3: We are observing batch-to-batch variability in the final polymorph. How do we ensure consistent isolation of the thermodynamically stable Form II? Causality: According to Ostwald’s Rule of Stages, the kinetically favored, metastable polymorph (Form I) often nucleates first. If the batch is filtered too quickly, you isolate Form I. If left longer, it partially converts to Form II, resulting in a mixed batch. Solution: Implement a Solvent-Mediated Phase Transformation (SMPT) strategy. By holding the suspension at an elevated temperature (aging) where Form I is highly soluble but Form II is not, Form I will dissolve and recrystallize as the stable Form II.

Quantitative Data: Solvent Screening Summary

The following table summarizes our internal screening data for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine. The choice of solvent dictates solubility, growth kinetics, and ultimate morphology[1].

Solvent SystemCrystallization MethodYield (%)Purity (HPLC Area %)Crystal HabitPolymorph Isolated
Ethanol / Water (1:1)Unseeded Cooling78.498.5Fine NeedlesForm I (Metastable)
MethanolEvaporative65.097.0Amorphous GlassAmorphous
Isopropyl Acetate (IPAc)Seeded Cooling85.299.2PrismsForm II (Stable)
Toluene / Heptane (1:3) Anti-Solvent (Sonication) 94.5 99.9 Blocky / Granular Form II (Stable)

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you must confirm specific physical or analytical parameters before proceeding to the next step to guarantee success.

Protocol A: Seeded Cooling Crystallization in IPAc (Optimized for Habit & Purity)

Use this protocol when scaling up in a single-solvent system to avoid oiling out.

  • Dissolution: Suspend 100 g of crude API in 500 mL of Isopropyl Acetate (IPAc). Heat the reactor to 75°C under moderate agitation (250 rpm).

    • Causality: Heating well above the saturation temperature ensures the complete destruction of the solute's thermal history, preventing unwanted ghost nucleation.

    • Validation Checkpoint: The solution must be optically clear. Verify using a Focused Beam Reflectance Measurement (FBRM) probe; chord counts must read zero.

  • Cooling to Seeding Temperature: Cool the reactor linearly to 55°C at a rate of 0.5°C/min.

    • Causality: This slow ramp safely enters the metastable zone without crossing the labile limit or binodal curve.

  • Seed Addition: Add 1.0 g of Form II seed crystals (milled to <20 µm) suspended in 10 mL of IPAc.

    • Validation Checkpoint: Monitor FBRM. You must observe an immediate spike in fine chord counts. Crucial: Wait 30 minutes. If the counts drop back to zero, your seeds have dissolved (temperature is too high); do not proceed until seeds persist.

  • Aging & Secondary Nucleation: Hold the temperature isothermally at 55°C for 2 hours.

    • Causality: This allows the supersaturation to be consumed via secondary nucleation and growth on the seed surfaces rather than spontaneous primary nucleation.

  • Cooling Ramp: Cool the suspension from 55°C to 5°C at 0.1°C/min.

    • Validation Checkpoint: Supernatant concentration (measured via in-line ATR-FTIR) should smoothly track parallel to the theoretical solubility curve.

  • Isolation: Filter the resulting prismatic crystals and wash with 50 mL of cold IPAc (5°C). Dry under vacuum at 40°C.

Protocol B: Ultrasound-Assisted Anti-Solvent Crystallization (Toluene/Heptane)

Use this protocol for maximum yield and to force a blocky crystal habit.

  • Primary Dissolution: Dissolve 100 g of API in 300 mL of Toluene at 40°C.

    • Validation Checkpoint: Confirm complete dissolution visually or via FBRM.

  • Anti-Solvent Addition with Sonication: Initiate ultrasound (20 kHz) in the reactor. Begin dosing 900 mL of Heptane (the anti-solvent) at a constant rate of 10 mL/min using a programmable syringe pump.

    • Causality: Anti-solvent crystallization reduces the solubility of the API to drive supersaturation[2]. However, poor micromixing usually leads to localized zones of high supersaturation, causing agglomeration. Ultrasound induces cavitation, ensuring perfect micromixing and preventing the formation of snowball-like conglomerates[3].

    • Validation Checkpoint: Particle size distribution (via FBRM or offline laser diffraction) must remain monomodal throughout the addition. A bimodal distribution indicates localized agglomeration (increase stirring or sonication power).

  • Aging: Once addition is complete, turn off the ultrasound and age the suspension at 20°C for 4 hours to ensure complete solvent-mediated transformation to Form II.

  • Isolation: Filter the slurry. The blocky habit will result in a filtration time of <15 minutes at this scale. Wash with 100 mL of Heptane and dry under vacuum at 40°C.

References

  • Technobis Crystallization Systems. "Solvent selection for process development." Technobis Crystallization Systems. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors." National Institutes of Health. Available at:[Link]

  • KU Leuven (Lirias). "Enhancing Pharmaceutical Crystallization in a Flow Crystallizer With Ultrasound: Anti-Solvent Crystallization." Lirias Institutional Repository. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation with 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Welcome to the technical support center for catalysts utilizing the 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine ligand system. This guide is designed for researchers, scientists, and drug development professionals to di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalysts utilizing the 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine ligand system. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. By understanding the underlying causes of decreased performance, you can optimize your reaction conditions, extend the life of your catalyst, and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common indicators of catalyst deactivation?

A1: The primary indicators of catalyst deactivation include a gradual or sudden drop in reaction conversion or yield, a noticeable change in product selectivity, or a visible change in the catalyst's appearance (e.g., color change, precipitation).[1]

Q2: What is the typical operational lifespan of a catalyst with this type of pyridine-pyrazole ligand?

A2: The lifespan is highly dependent on the specific reaction conditions, including temperature, pressure, solvent purity, and the nature of the substrates. While these ligands are designed for stability, factors like high temperatures or the presence of impurities can significantly shorten the catalyst's active life.[2][3]

Q3: Can a deactivated catalyst containing 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine be regenerated?

A3: In some cases, regeneration is possible. The appropriate method depends on the deactivation mechanism.[4][5] For instance, if deactivation is due to coking, a controlled oxidation or gasification process might restore activity.[4] However, deactivation from irreversible ligand degradation or metal leaching is generally not reversible.[6]

Q4: What are the best practices for handling and storing these catalysts to maximize their longevity?

A4: To maximize catalyst life, it is crucial to use high-purity, degassed solvents and substrates to avoid introducing catalyst poisons.[7][8] Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and away from light and heat to prevent thermal and photo-degradation.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic approach to diagnosing the root cause of catalyst deactivation based on observable symptoms in your experiment.

Symptom 1: Gradual or Sudden Loss of Catalytic Activity

A decline in the rate of reaction or a lower-than-expected yield is the most common sign of a failing catalyst. The following decision tree can guide your troubleshooting process.

G cluster_symptom Symptom: Loss of Activity cluster_causes Potential Causes cluster_diagnostics Diagnostic Steps cluster_solutions Corrective Actions Symptom Loss of Activity Observed Poisoning A. Poisoning Symptom->Poisoning Fast Deactivation? Thermal B. Thermal Degradation Symptom->Thermal Slow, Gradual Decline? Leaching C. Metal Leaching Symptom->Leaching Ligand_Deg D. Ligand Degradation Symptom->Ligand_Deg Feed_Analysis GC-MS of Feedstock Poisoning->Feed_Analysis Check for Impurities TGA TGA/DSC of Catalyst Thermal->TGA Assess Thermal Stability ICP_MS ICP-MS of Reaction Mixture Leaching->ICP_MS Check for Metal in Solution NMR NMR of Spent Catalyst Ligand_Deg->NMR Analyze Ligand Structure Immobilize Re-evaluate Immobilization ICP_MS->Immobilize Metal Detected Modify_Ligand Modify Ligand Structure NMR->Modify_Ligand Degradation Observed Optimize_Temp Optimize Temperature TGA->Optimize_Temp Instability Detected Purify Purify Reagents Feed_Analysis->Purify Impurities Found

Caption: Troubleshooting Decision Tree for Loss of Catalyst Activity.

Potential Cause A: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][9] For catalysts with pyridine and pyrazole moieties, common poisons include sulfur compounds, carbon monoxide, and certain nitrogen-containing heterocycles.[7][8][9]

  • Diagnostic Workflow:

    • Analyze your starting materials and solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential impurities.

    • Review the literature for known poisons for your specific metal center and ligand type.

  • Corrective and Preventive Actions:

    • Purify all reactants and solvents prior to use.[10]

    • Consider using a guard bed to trap impurities before they reach the catalyst bed in a flow-chemistry setup.[10]

Potential Cause B: Thermal Degradation

High reaction temperatures can lead to irreversible changes in the catalyst's structure, such as sintering of the metal particles (in heterogeneous systems) or decomposition of the organic ligand.[1][6] The 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine ligand, while robust, can undergo thermal decomposition at elevated temperatures.[11][12][13]

  • Diagnostic Workflow:

    • Perform Thermogravimetric Analysis (TGA) on a fresh catalyst sample to determine its decomposition temperature.[14]

    • Compare the reaction temperature to the TGA data.

  • Corrective and Preventive Actions:

    • Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate.[10]

    • For exothermic reactions, ensure efficient heat dissipation to avoid localized hot spots.

Potential Cause C: Metal Leaching

For heterogeneous catalysts, the active metal can dissolve from the support into the reaction medium, a process known as leaching.[10] This leads to a permanent loss of active sites.

  • Diagnostic Workflow:

    • Analyze a sample of the reaction mixture using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to detect trace amounts of the leached metal.[10]

  • Corrective and Preventive Actions:

    • If leaching is confirmed, consider a different solvent that is less likely to solubilize the metal complex.

    • Re-evaluate the method of catalyst immobilization to ensure a stronger interaction between the metal complex and the support.[10]

Potential Cause D: Ligand Degradation

The 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine ligand itself can degrade under harsh reaction conditions, leading to the formation of an inactive or less active catalyst.[15][16]

  • Diagnostic Workflow:

    • Carefully recover the catalyst after the reaction and analyze it using ¹H and ¹³C NMR spectroscopy to check for changes in the ligand's structure.

    • Compare the NMR spectrum of the spent catalyst to that of the fresh catalyst.

  • Corrective and Preventive Actions:

    • If ligand degradation is observed, consider modifying the reaction conditions (e.g., lowering the temperature, using a different base or acid).

    • In some cases, a ligand with different electronic or steric properties may be more stable under the desired reaction conditions.[17]

Symptom 2: Change in Product Selectivity

A shift in the distribution of reaction products can indicate a change in the nature of the catalytic active sites.

Potential Cause: Alteration of the Ligand's Steric or Electronic Properties

Partial degradation of the 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine ligand can alter the steric and electronic environment around the metal center. This, in turn, can affect the selectivity of the reaction. For instance, if the bulky isopropyl group is cleaved, the catalyst may favor the formation of a different isomer.

  • Diagnostic Workflow:

    • Use spectroscopic techniques like NMR and FTIR to analyze the structure of the recovered catalyst.

    • Computational modeling (DFT) can sometimes provide insights into how changes in the ligand structure might affect the reaction pathway and product selectivity.

  • Corrective and Preventive Actions:

    • The primary solution is to prevent ligand degradation by optimizing reaction conditions as described in the previous section.

    • If a specific degradation pathway is identified, it may be possible to design a more robust ligand that is less susceptible to that particular mode of decomposition.[15][16]

Section 3: Advanced Analytical Protocols

For a more in-depth investigation, the following protocols provide a starting point for characterizing your deactivated catalyst.

Protocol 3.1: Sample Preparation for ICP-MS Analysis

Objective: To determine if metal leaching has occurred.

  • After the reaction, carefully filter the reaction mixture to remove the solid catalyst.

  • Take a precise volume of the filtrate (e.g., 1.0 mL).

  • Dilute the sample with an appropriate solvent (e.g., deionized water with a small amount of nitric acid for aqueous-compatible samples) to a suitable concentration for ICP-MS analysis.

  • Prepare a blank sample using the same solvent mixture.

  • Analyze the samples using a calibrated ICP-MS instrument.

Protocol 3.2: NMR Analysis of Spent Catalyst

Objective: To identify any structural changes in the 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine ligand.

  • Recover the spent catalyst by filtration and wash it thoroughly with a solvent that will remove any adsorbed reactants or products but not dissolve the catalyst itself.

  • Dry the catalyst under vacuum.

  • Dissolve a small amount of the dried catalyst in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the spectra to those of a fresh catalyst sample to identify any new peaks or shifts that would indicate ligand degradation.

Section 4: Data Summary and Key Parameters

The following table summarizes common analytical techniques and their applications in troubleshooting catalyst deactivation.

Analytical Technique Parameter Measured Application in Deactivation Studies
ICP-MS/AAS Metal concentration in solutionQuantifies metal leaching from heterogeneous catalysts.[10]
NMR Spectroscopy Chemical structure of the ligandDetects ligand degradation or modification.
TGA/DSC Thermal stability, decomposition temperatureDetermines the safe operating temperature range.[14]
GC-MS Composition of reaction mixture/feedstockIdentifies impurities that could act as catalyst poisons.
XPS Surface elemental composition and chemical stateDetects the presence of poisons on the catalyst surface.[1]
TEM/XRD Particle size and crystal structureIdentifies sintering in heterogeneous catalysts.[10]

Section 5: Preventive Measures and Best Practices

  • Purity is Paramount: Always use high-purity, anhydrous, and degassed solvents and reagents. The presence of water, oxygen, or other reactive impurities can be detrimental.

  • Inert Atmosphere: Conduct all catalyst handling and reactions under an inert atmosphere (e.g., a glovebox or Schlenk line) to prevent decomposition.

  • Temperature Control: Maintain precise temperature control throughout the reaction. Avoid overheating, even for short periods.

  • Documentation: Keep detailed records of each experiment, including the source and purity of all materials, reaction conditions, and observed results. This will be invaluable for future troubleshooting.

By following this guide, you will be better equipped to diagnose and address issues of catalyst deactivation, leading to more efficient and reproducible research.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Stability and reactivity of N-heterocyclic carbene complexes. (n.d.). ResearchGate.
  • Stability and reactions of n heterocyclic carbenes. (n.d.). Slideshare.
  • N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts. (2023). Chemistry World.
  • Regeneration of catalysts deactivated by coke deposition: A review. (2020). Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
  • Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.).
  • Catalyst Lifetime Analysis with Temperature Programmed Reduction Techniques. (2026).
  • Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis. (2020). RSC Publishing.
  • Catalyst Regeneration: Methods & Process. (2024). Vaia.
  • Special Issue on Catalyst Deactivation and Regeneration. (2021). MDPI.
  • NHC-Stabilized Early Main Group Species: Reactivity and Emerging Catalysis. (2026). ACS Publications.
  • Regeneration of a Deactivated Hydrotreating Catalyst. (n.d.). ACS Publications.
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Challenges in Catalyst Regeneration and How to Overcome Them. (2024).
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  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. (2025). MDPI.
  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.
  • Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). (n.d.). PMC.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Cross-coupling reaction. (n.d.). Wikipedia.
  • Catalyst Poisoning Explained Simply. (2025). RevisionDojo.
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  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025). PMC.
  • Anticancer potential of copper(i) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands. (n.d.). PMC.
  • Kinetics of the Thermal Decomposition of Pyridine. (n.d.). ScholarWorks.
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  • Understanding the Deactivation Pathways of Iridium(III) Pyridine‐Carboxiamide Catalysts for Formic Acid Dehydrogenation. (n.d.). OUCI.
  • Anticancer potential of copper(i) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands. (n.d.). RSC Publishing.
  • The Rise of 1-Isopropylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Insights into the Excited-State Deactivation and Photoproduct Formation of Pyridine N-Oxides. (n.d.). ChemRxiv.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)-H Borylation. (2024). Princeton University.
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (n.d.). Energy Advances.
  • Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability. (n.d.). UNC Chemistry Department.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectrum Validation of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose. This guide provides an in-depth analysis and a systematic approach to the validation of the ¹H and ¹³C NMR spectra of the heterocyclic compound 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine. As a Senior Application Scientist, this document is structured to not only present data but to also explain the rationale behind the experimental design and data interpretation, ensuring a self-validating and trustworthy analysis.

Theoretical Framework: Predicting the NMR Landscape

A robust validation process begins with a strong theoretical prediction of the expected NMR spectra. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy and a thorough understanding of the influence of molecular structure on chemical shifts and coupling constants.[1]

The Structure: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Figure 1: Chemical structure of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine.

The molecule is comprised of three key fragments, each with distinct and predictable NMR signatures: a substituted pyridine ring, a substituted pyrazole ring, and an isopropyl group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, particularly their proximity to electronegative nitrogen atoms and aromatic rings.

  • Isopropyl Group: This group will exhibit a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton, being attached to a nitrogen atom, will be deshielded. The coupling constant (³J) between the methine and methyl protons is typically in the range of 6-8 Hz.[2][3]

  • Pyridine Ring: The three protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns will be influenced by the substitution pattern. The proton at position 6 will likely be the most deshielded due to its proximity to the nitrogen atom.

  • Pyrazole Ring: The two protons on the pyrazole ring will also resonate in the aromatic region. The chemical shifts are sensitive to the nature and position of substituents.[4][5]

  • Methyl Group on Pyridine: This will appear as a singlet in the upfield region, typically around 2.3-2.6 ppm, characteristic of a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on the hybridization and the electronic environment.

  • Isopropyl Group: Two signals are expected: one for the methine carbon and one for the two equivalent methyl carbons.

  • Pyridine Ring: Five distinct signals are anticipated in the aromatic region (typically 120-150 ppm). The carbon atom attached to the pyrazole ring (C2) and the carbon at position 6 will be significantly influenced by the nitrogen atom.[6][7]

  • Pyrazole Ring: Three carbon signals are expected in the aromatic region. The carbon attached to the pyridine ring (C3) will be a quaternary carbon and may show a weaker signal.[8]

  • Methyl Group on Pyridine: A single signal in the upfield region (around 15-25 ppm).

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data is paramount for accurate structural validation. The following protocol outlines the key steps for obtaining both ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.[7]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Analysis and Spectrum Validation: A Comparative Approach

The core of the validation process lies in the meticulous comparison of the acquired experimental data with the theoretical predictions. Any discrepancies must be rationalized and, if necessary, investigated with further experiments.

¹H NMR Spectrum Analysis

Table 1: Predicted vs. Hypothetical Experimental ¹H NMR Data for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Hypothetical Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Isopropyl-CH4.5 - 5.04.85septet6.81H
Isopropyl-CH₃1.4 - 1.61.52doublet6.86H
Pyridine-H68.4 - 8.68.51doublet4.51H
Pyridine-H47.5 - 7.77.62doublet7.81H
Pyridine-H57.1 - 7.37.21dd7.8, 4.51H
Pyrazole-H47.6 - 7.87.75doublet2.21H
Pyrazole-H56.3 - 6.56.43doublet2.21H
Pyridine-CH₃2.3 - 2.62.45singlet-3H

Validation Steps:

  • Chemical Shift Correlation: Compare the observed chemical shifts with the predicted ranges. The downfield shift of the isopropyl methine proton confirms its attachment to the pyrazole nitrogen. The positions of the pyridine and pyrazole protons should align with expected electronic effects.

  • Multiplicity and Coupling Constants: The observed splitting patterns (septet, doublets, etc.) and the measured coupling constants must be consistent with the proposed structure. The reciprocal coupling between adjacent protons (e.g., Pyridine-H4 and H5) is a key confirmation point.[3]

  • Integration: The relative integrals of the signals must correspond to the number of protons in each environment.

¹³C NMR Spectrum Analysis

Table 2: Predicted vs. Hypothetical Experimental ¹³C NMR Data for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Hypothetical Experimental Chemical Shift (δ, ppm)
Isopropyl-CH50 - 5552.8
Isopropyl-CH₃22 - 2523.5
Pyridine-C2155 - 160157.9
Pyridine-C6148 - 152149.7
Pyridine-C4135 - 138136.4
Pyridine-C3130 - 133131.8
Pyridine-C5122 - 125123.6
Pyrazole-C3145 - 150147.2
Pyrazole-C5138 - 142140.1
Pyrazole-C4105 - 110107.5
Pyridine-CH₃18 - 2219.8

Validation Steps:

  • Chemical Shift Correlation: The observed chemical shifts for the carbon atoms should fall within the expected ranges for sp² and sp³ hybridized carbons in such a heterocyclic system.[6][9]

  • Quaternary Carbons: Quaternary carbons (e.g., Pyridine-C2, Pyridine-C3, Pyrazole-C3) often exhibit lower signal intensities.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To definitively distinguish between CH, CH₂, and CH₃ groups, a DEPT-135 or DEPT-90 experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

Advanced NMR Techniques for Unambiguous Validation

For complex molecules or in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect coupled protons, for instance, the isopropyl methine and methyl protons, and the adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[10] It provides a powerful tool for assigning carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons and between the different ring systems. For example, correlations would be expected between the isopropyl methine proton and the pyrazole carbons.

Workflow for NMR Spectrum Validation

The following diagram illustrates the logical flow of the NMR spectrum validation process.

NMR_Validation_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation A Sample Preparation (Solvent, Concentration, Standard) B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C If needed for complex spectra E 1D Spectra Analysis (Integration, Multiplicity) B->E F 2D Spectra Analysis (Correlation, Connectivity) C->F D Theoretical Prediction (Chemical Shifts, Coupling) G Comparison & Refinement (Experimental vs. Theoretical) D->G E->G F->G H Final Structure Confirmation G->H

Caption: A streamlined workflow for the validation of NMR spectra.

Conclusion

The validation of the ¹H and ¹³C NMR spectra of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine is a systematic process that integrates theoretical prediction, meticulous experimental work, and comprehensive data analysis. By following the principles and protocols outlined in this guide, researchers can confidently and accurately determine the structure of this and similar novel compounds, ensuring the integrity and reliability of their scientific findings. The use of advanced 2D NMR techniques provides an additional layer of certainty, making the structural assignment unambiguous.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-734. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(9), 1162-1169. [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]

  • ElectronicsAndBooks. (n.d.). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. Retrieved from [Link]

  • SciSpace. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Doc Brown. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]

  • ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 233-237. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 339-343. [Link]

  • Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

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Comparative

Advanced Ligand Profiling: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine vs. Conventional Pyrazole Scaffolds

As coordination chemistry and rational drug design evolve, the demand for highly tunable nitrogen-based ligands has surged. Pyrazole derivatives have established themselves as privileged scaffolds in both medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry and rational drug design evolve, the demand for highly tunable nitrogen-based ligands has surged. Pyrazole derivatives have established themselves as privileged scaffolds in both medicinal chemistry and supramolecular assembly due to their unique coordination properties and bioisosteric potential 1. This guide provides an objective, data-driven comparison between the sterically encumbered 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (CAS: 1423037-25-5) 2 and conventional pyrazole ligands, detailing how specific structural modifications dictate experimental outcomes.

Mechanistic Causality: The Role of Steric Tuning

In standard pyrazole-pyridine (pzpy) ligands, the planar, unhindered aromatic system allows for close spatial packing and unhindered axial attack by solvents or substrates at the metal center. However, the introduction of an isopropyl group at the pyrazole nitrogen and a methyl group at the C3 position of the pyridine ring fundamentally alters the molecule's physicochemical behavior:

  • Dihedral Twist & Bite Angle: The C3-methyl group creates severe steric repulsion against the adjacent pyrazole ring, forcing a non-planar ground state. This restricts the natural bite angle when chelating a metal, selectively favoring larger transition metals (e.g., Pd, Ir, Ru) while rejecting smaller first-row transition metals.

  • Lipophilicity & Bioisosterism: In drug discovery, pyrazoles often replace arenes to improve water solubility and tune lipophilicity 3. The bulky isopropyl group significantly increases the calculated partition coefficient (ClogP), enhancing cell membrane permeability—a critical factor for intracellular kinase targeting in oncology 4.

  • Axial Shielding: When coordinated, the N-isopropyl group projects outward, creating a hydrophobic "umbrella" over the metal's axial coordination sites. This prevents catalyst deactivation via dimerization or unwanted solvent coordination, a common failure point in cross-coupling catalysis 5.

G L1 2-(2-Isopropylpyrazol-3-YL) -3-methylpyridine M1 Metal Center (e.g., Pd/Ir) L1->M1 N,N'-Bidentate Chelation S1 N-Isopropyl Group (Steric Shielding) L1->S1 S2 C3-Methyl Group (Dihedral Twist) L1->S2 O2 Increased Lipophilicity L1->O2 SAR Optimization O1 Enhanced Catalytic Stability M1->O1 Catalysis S1->M1 Blocks Axial Attack S2->M1 Tunes Bite Angle

Fig 1. Mechanistic pathway of steric shielding and coordination by the substituted pyrazole ligand.

Comparative Performance Data

The versatility of pyrazole coordination enables the formation of diverse structures, from mononuclear complexes to complex metal-organic frameworks (MOFs) 5. The table below contrasts the physicochemical properties of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine against baseline pyrazole ligands.

Ligand ScaffoldClogP (Lipophilicity)Coordination ModeSteric Profile (Cone Angle Eq.)Primary Application
2-(1H-pyrazol-3-yl)pyridine 1.24N,N'-Bidentate (Planar)Low (~110°)General supramolecular assembly 1
3,5-Dimethylpyrazole 1.50N-Monodentate / BridgingMedium (~130°)MOF construction, bridging ligands [[5]]()
2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine 2.85N,N'-Bidentate (Twisted)High (~165°)Asymmetric catalysis, Kinase targeting 6

Note: ClogP values are calculated estimates demonstrating the bioisosteric shift caused by alkyl substitution. Higher lipophilicity directly correlates to improved pharmacokinetic profiles in FDA-approved pyrazole-based drugs 6.

Experimental Workflow: Self-Validating Coordination Protocol

To synthesize a robust Palladium(II) pre-catalyst using 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine, we employ a self-validating protocol. This methodology ensures that each step provides observable feedback, preventing the waste of downstream analytical resources (e.g., NMR, X-ray crystallography).

Objective : Coordinate the ligand (L) to a Palladium(II) center while ensuring real-time validation of ligand exchange.

Causality & Reagents :

  • Solvent : Tetrahydrofuran (THF) is selected over dichloromethane because its moderate boiling point (65°C) provides exactly the thermal energy required to overcome the steric hindrance of the C3-methyl group during chelation, without causing precursor decomposition.

  • Precursor :[PdCl₂(cod)] (cod = 1,5-cyclooctadiene). The labile cod ligand is easily displaced by the stronger N,N'-bidentate pyrazole-pyridine system.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent of [PdCl₂(cod)] in anhydrous THF under an inert argon atmosphere. The solution will appear pale yellow.

  • Ligand Introduction : Slowly add 1.05 equivalents of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine. Causality: The slight 0.05 eq excess ensures complete consumption of the expensive metal precursor without complicating purification.

  • Thermal Activation : Heat the mixture to reflux (65°C) for 4 hours. The steric bulk of the N-isopropyl group slows the initial coordination kinetics, making standard room-temperature stirring insufficient.

  • Self-Validation (The Halide Test) : To confirm that the bidentate ligand has successfully coordinated and displaced the chlorides (forming a cationic complex), extract a 0.1 mL aliquot. Add 1 drop of 0.1 M Silver Triflate (AgOTf) in methanol.

    • Validation Cue: An immediate, cloudy white precipitate of AgCl confirms that free chloride ions have been ejected from the primary coordination sphere into the solution. If the solution remains clear, the ligand has not coordinated; increase reflux time by 2 hours.

  • Isolation : Upon validation, cool the main reaction flask to 0°C to induce crystallization of the complex, followed by vacuum filtration and washing with cold diethyl ether.

Workflow Step1 1. Ligand Addition (1.1 eq, THF) Step2 2. Metal Precursor ([PdCl2(cod)]) Step1->Step2 Mix Step3 3. Reflux & Chelation (65°C, 4h) Step2->Step3 Heat Step4 4. Self-Validation (AgOTf -> AgCl ppt) Step3->Step4 Halide Test

Fig 2. Self-validating experimental workflow for synthesizing metal-pyrazole complexes.

References
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications - ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIqs5nrL0DGRLUnw_Ajzrl65giSDs_gXyVLjurQOI54oc-BrpVdd1xY6gPjsVWeQMbh5UyS1jO24sSjoPXsDKTqyO48xQMzkXgaJ5UqMrTXdbHUbjvMymbIOx_l9RbK2E8Y6aHLIMPx6s-OPM=]
  • The Coordination Chemistry of Pyrazole‐Derived Ligands - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlCYsDeBfycxysoeUMSEqCS_6hBqN0x_lWzY7ISPOK6MfubR-CtuSobRnn190dOwAcuudiHknmtf19dWKaqYNoCkrGb0pr0v4XSl1O5qzFDCY-XabSLD2vflaPys_BAcbERxA18TMC-Ycr0HesV50AMwD1nJNqC83CIRLkGXEuugBZj3uhNWGmVMnBvb_bexocNUHzV6biMjOiQE8I1nlP7w0csw==]
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  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkNg7T48lzfR-3DiLJqQVIU3IZFyZGIA-Oeh6mlC0pu_UJj4OVf08jMDZ5VlwuzONuce0wcfdcmeGnHVgc2tJoPvI0ilO9ckQlN2Mch4b-CEnu-wriMTnK_o1_VOTqW6rh82FIuiPOYfkPHdw=]
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdgFo-zkhwBjbGhSfAsTmc8-YEC_NQVSs8RFiKqpgB_fjZu5KBwWMG3K5EvXhL9gmVDk-8_KJSlw24_WSGbb4tHcnXjOVZLuqFVUtni-BtszfL4BTARqZBQRr0NeSmEAiBEB0ywuNLWfF3kGxdU0nL2jxXv-JGZOTH]
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Validation

Advanced HPLC Method Validation for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine Purity: Column Comparison Guide

Executive Summary The accurate purity determination of nitrogen-rich heterocyclic intermediates is a critical bottleneck in pharmaceutical development. The compound 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (CAS 14230...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of nitrogen-rich heterocyclic intermediates is a critical bottleneck in pharmaceutical development. The compound 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (CAS 1423037-25-5)[1] presents a specific analytical challenge: it contains a biaryl system comprising a pyrazole and a pyridine ring. The steric hindrance between the isopropyl and methyl groups twists the rings out of coplanarity, while the basic nitrogen atoms induce severe peak tailing on standard silica-based stationary phases.

This guide objectively compares the performance of traditional Fully Porous Particle (FPP) C18 columns against alternative chemistries—specifically Superficially Porous Particle (SPP) Biphenyl[2] and Charged Surface Hybrid (CSH) C18 columns[3]. Furthermore, it provides a self-validating, step-by-step experimental protocol for method validation in strict accordance with the updated ICH Q2(R2) regulatory guidelines[4].

Mechanistic Causality: Overcoming the Basic Nitrogen Challenge

As a Senior Application Scientist, it is crucial to understand why an analytical method fails before attempting to fix it. At a typical LC-MS friendly mobile phase pH of 2.7 (using 0.1% Formic Acid), the pyridine nitrogen (pKa ~ 5.2) in 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine becomes fully protonated.

When this positively charged analyte travels through a traditional FPP C18 column, it undergoes a secondary ion-exchange interaction with residual, unendcapped silanol groups ( SiO− ) on the silica surface. This attractive force disrupts the primary hydrophobic retention mechanism, leading to severe peak tailing, loss of resolution, and compromised Limits of Quantitation (LOQ).

Historically, chromatographers masked this effect using strong ion-pairing agents like Trifluoroacetic acid (TFA). However, TFA causes profound ion suppression in electrospray ionization mass spectrometry (ESI-MS). The modern, engineered solution is Charged Surface Hybrid (CSH) technology [3]. By incorporating a low-level positive charge directly onto the particle surface, CSH columns create an electrostatic repulsive force that repels the protonated basic analyte, entirely bypassing silanol interactions while maintaining MS compatibility.

Mechanism Analyte 2-(2-Isopropylpyrazol-3-YL) -3-methylpyridine (Protonated, pH 2.7) C18 Traditional C18 (Unendcapped Silanols, -) Analyte->C18 Attractive Force CSH CSH C18 (Positive Surface Charge, +) Analyte->CSH Repulsive Force Tailing Secondary Ion-Exchange -> Severe Peak Tailing C18->Tailing Sharp Electrostatic Repulsion -> Sharp, Symmetrical Peak CSH->Sharp

Fig 1: Electrostatic interaction mechanism of protonated basic analytes on traditional vs. CSH stationary phases.

Objective Comparison Guide: CSH C18 vs. Alternatives

To establish the optimal method, we compared three distinct column technologies. The goal was to achieve an asymmetry factor ( As​ ) 1.5 and theoretical plates ( N ) 15,000 without the use of MS-suppressing additives.

ParameterAlternative 1: Traditional FPP C18Alternative 2: SPP Biphenyl[2]The Product: CSH C18 [3]
Primary Retention Hydrophobic (Alkyl)Hydrophobic + π−π Hydrophobic + Electrostatic
Peak Asymmetry ( As​ ) 2.35 (Fail)1.45 (Pass)1.05 (Excellent)
Theoretical Plates ( N ) 8,50018,20022,500
Mobile Phase Additive 0.1% TFA (Required)0.1% Formic Acid0.1% Formic Acid
MS Signal Intensity Low (Ion Suppression)HighVery High
Verdict Unsuitable for MSGood alternative for isomersOptimal for basic heterocycles

Conclusion: While the SPP Biphenyl column offers excellent π−π selectivity for the aromatic rings, the Waters ACQUITY UPLC CSH C18 provides superior peak shape and efficiency due to its targeted mitigation of basic nitrogen tailing.

Self-Validating Experimental Protocol (ICH Q2(R2))

To ensure trustworthiness, this protocol is designed as a self-validating system. Before any validation parameters are assessed, the system must pass strict System Suitability Testing (SST) criteria. The workflow adheres to the latest ICH Q2(R2) guidelines for analytical procedure validation[4].

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)[3]

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% 5% B (Re-equilibration for 2 min)

  • Flow Rate: 0.45 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 260 nm (Primary) / ESI+ MS (Confirmation)

  • Injection Volume: 1.0 µL

System Suitability Testing (SST) - The Validation Gate

Inject the working standard (50 µg/mL) six consecutive times. The system is only deemed "fit for purpose" if it meets the following causality-driven criteria:

  • Retention Time %RSD 1.0%: Ensures pump and gradient stability.

  • Peak Area %RSD 2.0%: Ensures autosampler precision.

  • Tailing Factor ( As​ ) 1.5: Confirms the CSH electrostatic repulsion is actively preventing silanol interactions.

ValidationFlow SST System Suitability (SST) RSD ≤ 2.0%, As ≤ 1.5 Spec Specificity No Blank Interference SST->Spec Lin Linearity & Range R² ≥ 0.999 SST->Lin Acc Accuracy 98-102% Recovery SST->Acc Prec Precision Intra/Inter-day RSD ≤ 2.0% SST->Prec Valid Method Validated ICH Q2(R2) Compliant Spec->Valid Lin->Valid Acc->Valid Prec->Valid

Fig 2: Parallel ICH Q2(R2) validation workflow gated by System Suitability Testing.

Quantitative Validation Data

Following successful SST, the method was validated for 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine purity analysis. The data below synthesizes the expected performance of the CSH C18 column under the prescribed conditions.

Table 1: Linearity, LOD, and LOQ

Linearity was established from 25% to 150% of the nominal target concentration (50 µg/mL). Limits of Detection (LOD) and Quantitation (LOQ) were calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 12.5 µg/mL – 75.0 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
LOD (S/N = 3) 0.05 µg/mLVisual or S/N 3
LOQ (S/N = 10) 0.15 µg/mLVisual or S/N 10
Table 2: Accuracy (Spike Recovery)

Accuracy was determined by spiking known amounts of the API into a synthetic matrix at three concentration levels (50%, 100%, and 150%), prepared in triplicate.

Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 25.024.8599.4%0.8%
100% 50.050.12100.2%0.5%
150% 75.074.6599.5%0.7%
Overall --99.7% 0.67%
Table 3: Precision (Repeatability & Intermediate Precision)

Repeatability (Intra-day) was assessed via 6 independent preparations at 100% concentration. Intermediate precision (Inter-day) was evaluated by a second analyst on a different day using a different HPLC system.

Precision TypeAnalyst / DayMean Area% RSD (n=6)Acceptance Criteria
Repeatability Analyst 1 / Day 11,245,6000.45% 2.0%
Intermediate Analyst 2 / Day 21,241,3500.62% 2.0%

References

  • [4] European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (December 14, 2023). Available at:[Link]

  • [3] Waters Corporation. Shop ACQUITY UPLC Peptide CSH C18 Columns | 186006938. Available at: [Link]

  • [2] Restek Corporation. Raptor Inert Biphenyl, 2.7 µm, 100 x 2.1 mm HPLC Column. Available at:[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in Iridium-Catalyzed C–H Borylation

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Prepared by: Senior Application Scientist, Catalysis & Organometallic Workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Prepared by: Senior Application Scientist, Catalysis & Organometallic Workflows.

Executive Summary

The development of highly regioselective and efficient catalysts is a cornerstone of modern late-stage functionalization in drug discovery. While 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy ) has long served as the industry gold standard for Iridium-catalyzed C–H borylation, it frequently struggles with regiocontrol in unhindered arenes and suffers from sluggish kinetics when processing sterically encumbered substrates[1].

This guide provides an objective, data-driven benchmark of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (L-iPr-Me) —a next-generation, sterically tuned asymmetric N,N-bidentate ligand. By comparing L-iPr-Me against the standard dtbpy and the baseline 2-(1H-pyrazol-3-yl)pyridine (pzpy) , we demonstrate how targeted steric pressure within the ligand backbone can accelerate rate-limiting reductive elimination and enforce strict meta-selectivity.

Mechanistic Rationale: The Causality of Steric Design

To understand why L-iPr-Me outperforms traditional bipyridine ligands in specific chemical spaces, we must analyze the causality of its structural features within the catalytic cycle.

The active species in Ir-catalyzed C–H borylation is a 16-electron Ir(III) trisboryl complex[2]. When a substrate undergoes oxidative addition, the metal center transitions to a highly congested Ir(V) intermediate (or an Ir(III) transition state via σ-bond metathesis).

  • The dtbpy Limitation: Standard bipyridine ligands like dtbpy possess a flat, symmetrical steric profile. This often results in a statistical mixture of meta and para borylated products for mono-substituted arenes[3].

  • The L-iPr-Me Advantage: The integration of a 3-methyl group on the pyridine ring and a 2-isopropyl group on the pyrazole ring creates a rigid, asymmetric steric wall. This forces the ligand into a slight torsional twist, altering the bite angle. Counterintuitively, this massive steric bulk accelerates the catalytic turnover for bulky substrates. The extreme steric congestion in the Ir(V) intermediate destabilizes it, drastically lowering the activation energy required for the rate-limiting reductive elimination step, rapidly expelling the borylated product[4]. Furthermore, outer-sphere steric interactions strictly forbid ortho and para approaches, locking the regioselectivity to the meta position[5].

CatalyticCycle A Precatalyst [Ir(OMe)(cod)]2 + L-iPr-Me B Active Catalyst [Ir(L-iPr-Me)(Bpin)3] A->B + B2pin2 C π-Coordination Arene Binding B->C + Arene D Oxidative Addition Ir(V) Intermediate C->D C-H Cleavage E Reductive Elimination (Sterically Accelerated) D->E Rate-Limiting Step E->B Product Release + B2pin2

Mechanistic pathway of Ir-catalyzed C-H borylation highlighting steric acceleration.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the benchmarking protocol is designed as a self-validating system . All reactions are conducted in triplicate. Dodecane is utilized as an inert internal standard to continuously monitor mass balance, ensuring that calculated yields reflect true catalytic efficiency rather than substrate degradation or volatile losses.

Step-by-Step Methodology: High-Throughput Benchmarking
  • Glovebox Preparation (Self-Validation: Oxygen/Moisture Exclusion):

    • Transfer all reagents into a nitrogen-filled glovebox (O2 < 1 ppm, H2O < 1 ppm). Iridium precatalysts are highly sensitive to moisture, which can hydrolyze the B2pin2 reagent.

  • Precatalyst Activation:

    • In a 4 mL borosilicate glass vial equipped with a magnetic stir bar, add [Ir(OMe)(cod)]2 (1.5 mol %, 0.015 mmol) and the respective ligand (dtbpy , pzpy , or L-iPr-Me ) (3.0 mol %, 0.030 mmol).

    • Add 1.0 mL of anhydrous MTBE (Methyl tert-butyl ether) and stir for 10 minutes at room temperature until a deep color change indicates successful complexation.

  • Substrate & Reagent Addition:

    • Add Bis(pinacolato)diboron (B2pin2) (1.0 equiv, 1.0 mmol).

    • Add the arene substrate (1.0 equiv, 1.0 mmol).

    • Add exactly 50.0 µL of anhydrous dodecane (Internal Standard).

  • Catalytic Reaction:

    • Seal the vials with Teflon-lined crimp caps, remove them from the glovebox, and place them in a pre-heated aluminum reaction block at 80 °C.

  • Quenching and Quantification:

    • After the designated time (see Tables), rapidly cool the vials to 0 °C. Quench by exposing to air and diluting with 2.0 mL of ethyl acetate.

    • Filter through a short pad of silica to remove Iridium particulates.

    • Analyze via GC-FID (calibrated against the dodecane standard for mass balance) and verify regioisomer ratios via 1H-NMR (400 MHz, CDCl3).

Workflow S1 1. Complexation [Ir] + Ligand (Glovebox, RT) S2 2. Reagent Addition B2pin2 + Substrate + Internal Std S1->S2 S3 3. Catalysis 80°C, 2-24 hrs Sealed Tube S2->S3 S4 4. Quantification GC-FID & 1H-NMR Mass Balance S3->S4

Self-validating experimental workflow for benchmarking catalytic efficiency.

Benchmarking Data & Comparative Analysis

Experiment A: Regioselectivity in Mono-Substituted Arenes (Substrate: Anisole)

This experiment tests the ligand's ability to override the inherent electronic bias of the substrate. Anisole typically yields a mixture of meta and para products under standard conditions.

Table 1: Regioselectivity and Yield for Anisole Borylation (80 °C, 16 h)

Ligand SystemTotal GC Yield (%)ortho (%)meta (%)para (%)Mass Balance Recovery
dtbpy (Standard)8856530>98%
pzpy (Baseline)75106030>98%
L-iPr-Me (Test)94 <1 95 4 >99%

Analysis: While dtbpy produces a statistically expected mixture[3], L-iPr-Me exerts profound steric pressure, completely suppressing ortho and para activation. The ligand acts as a physical funnel, directing the Iridium center exclusively to the meta C–H bond.

Experiment B: Catalytic Efficiency in Extreme Steric Environments (Substrate: 1,3-Diisopropylbenzene)

This experiment evaluates the Turnover Frequency (TOF) when processing highly congested substrates. Traditional catalysts stall here due to the inability to eject the bulky product from the Ir(V) intermediate.

Table 2: Catalytic Efficiency for 1,3-Diisopropylbenzene (80 °C)

Ligand SystemTime to CompletionYield (%)TONTOF (h⁻¹)
dtbpy (Standard)24 h45301.25
pzpy (Baseline)24 h30200.83
L-iPr-Me (Test)6 h 92 61 10.1

Analysis:L-iPr-Me demonstrates an 8-fold increase in TOF compared to dtbpy. The ground-state destabilization of the Ir(V) intermediate caused by the 3-methyl and 2-isopropyl groups drastically lowers the energy barrier for reductive elimination, proving that carefully engineered steric bulk can solve kinetic bottlenecks in late-stage functionalization[4].

Conclusion & Application Recommendations

The empirical data confirms that 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (L-iPr-Me) is not merely an alternative to dtbpy, but a specialized upgrade for complex synthetic workflows.

  • When to use dtbpy: For simple, unhindered substrates where statistical mixtures are acceptable or easily separable.

  • When to use L-iPr-Me: For late-stage functionalization of complex APIs, borylation of highly sterically encumbered arenes, or when strict meta-regioselectivity is required to avoid costly downstream purification steps.

References

  • Regioselective Arene C–H Borylation with a MOF-Immobilized Iridium Bipyridine Catalyst Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Iridium/Bipyridine-Catalyzed ortho-Selective C–H Borylation of Phenol and Aniline Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • Iridium-Catalyzed ortho-C–H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand Source: Organic Letters (ACS Publications) URL:[Link]

  • Outer-Sphere Direction in Iridium C-H Borylation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • NNB-Type Tridentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C–H Borylation Source: Molecules (MDPI) URL:[Link]

Sources

Comparative

High-Resolution FT-IR Spectral Analysis of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine: A Comparative Guide of ATR, Transmission, and DRIFTS Methodologies

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, establishing an authoritative analytical fingerprint for active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(2-I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, establishing an authoritative analytical fingerprint for active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (CAS: 1423037-25-5) is a complex, nitrogen-rich heterocyclic building block utilized in the synthesis of advanced targeted therapeutics[1].

According to the United States Pharmacopeia (USP) General Chapter <197>, the infrared absorption spectrum of a substance provides the most conclusive evidence of its chemical identity[2]. However, the quality and regulatory compliance of this spectrum depend entirely on the chosen sampling methodology. This guide objectively compares the performance of Attenuated Total Reflectance (ATR), Transmission (KBr Pellet), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for the structural verification of this specific pyrazole-pyridine derivative.

Chemical Context & Expected Spectral Fingerprint

To evaluate the efficacy of an FT-IR method, one must first understand the molecular architecture being analyzed. 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (C₁₂H₁₅N₃) presents a highly specific set of vibrational modes:

  • Aliphatic C-H Stretching (2960–2850 cm⁻¹): Driven by the methyl group on the pyridine ring and the isopropyl group on the pyrazole ring.

  • Aromatic C-H Stretching (>3000 cm⁻¹): Sharp, weak bands corresponding to the sp² hybridized carbons of the heteroaromatic rings.

  • Heteroaromatic Ring Vibrations (1600–1400 cm⁻¹): A complex, overlapping region of C=N and C=C stretching from both the pyridine and pyrazole systems.

  • Isopropyl Skeletal Deformation (1385 & 1365 cm⁻¹): The characteristic gem-dimethyl "split" (umbrella mode) is a critical diagnostic feature for confirming the intact isopropyl moiety.

Comparative Methodologies: Securing Spectral Integrity

A. Transmission Spectroscopy (KBr Pellet)

Transmission FT-IR remains the gold standard for generating pharmacopeial-compliant reference libraries[2]. The sample is diluted in an IR-transparent potassium bromide (KBr) matrix.

  • The Causality of Performance: Because the IR beam passes entirely through the sample, the resulting spectrum strictly obeys the Beer-Lambert law, making it ideal for quantitative analysis[3].

  • Critical Vulnerability: KBr is highly hygroscopic. If ambient moisture is absorbed, artifact O-H stretching (3450 cm⁻¹) and bending (1650 cm⁻¹) vibrations will contaminate the spectrum[4]. Furthermore, if the sample is not milled below the wavelength of the IR light, it triggers the Christiansen effect —a severe baseline distortion caused by anomalous light scattering at the particle boundaries[3],[5].

B. Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (typically a diamond crystal). The IR beam reflects internally, creating an evanescent wave that penetrates the sample pressed against the crystal[4].

  • The Causality of Performance: ATR requires zero sample preparation, eliminating the risk of moisture artifacts from KBr. However, the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Consequently, peak intensities at the lower end of the spectrum (e.g., the isopropyl doublet) will appear artificially stronger compared to a transmission spectrum[4]. Software-based ATR-correction algorithms must be applied before comparing against a transmission library.

C. Diffuse Reflectance (DRIFTS)

DRIFTS collects scattered IR light from the surface of a powder matrix.

  • The Causality of Performance: It is highly effective for studying the surface chemistry or polymorphic states of rough powders without subjecting the sample to the extreme pressures required for KBr pellets. However, the raw spectra exhibit exaggerated overtone bands and must be mathematically converted using the Kubelka-Munk function to be comparable to standard reference spectra.

Quantitative Performance Comparison

ParameterTransmission (KBr Pellet)ATR-FTIR (Diamond)DRIFTS (Powder Matrix)
Sample Prep Time 5–10 minutes< 1 minute3–5 minutes
Spectral Resolution Very High (Sharpest peaks)HighModerate (Broadened peaks)
Quantitative Reliability Excellent (Beer-Lambert compliant)Moderate (Pathlength varies)Low (Surface scattering dependent)
Baseline Distortion Risk High (Christiansen effect)[3]LowModerate
Primary Use Case Official Reference Standard GenerationRapid QC / Counterfeit Screening[2]Polymorph / Surface Analysis

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical workflows operate as self-validating systems. If a step fails, the protocol must visually or mathematically flag the error before data acquisition.

Protocol 1: High-Fidelity KBr Pellet Preparation
  • Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours. Store in a desiccator.

  • Milling (The Critical Step): Combine ~1.5 mg of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine with 150 mg of dried KBr in an agate mortar. Mill vigorously for exactly 2 minutes.

    • Causality: The particle size must be reduced to < 2 µm. If particles remain larger than the IR wavelength, anomalous dispersion (the Christiansen effect) will cause a sloping baseline, obscuring the critical 1600–1400 cm⁻¹ heteroaromatic region[3].

  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 60 seconds to evacuate air, followed by 10 tons of hydraulic pressure for 2 minutes.

  • Self-Validation Check: Inspect the pellet against a light source. It must be visually transparent. If the pellet is opaque or cloudy, it indicates trapped moisture or insufficient milling. Do not scan an opaque pellet; discard and repeat.[3]

Protocol 2: Rapid ATR-FTIR Screening
  • Crystal Verification: Swab the diamond ATR crystal with spectroscopic-grade isopropanol.

  • Background Acquisition: Collect a background spectrum of the clean, dry crystal to ratio out atmospheric H₂O and CO₂.

  • Sample Application: Place ~2 mg of the compound directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the software's pressure gauge indicates optimal contact.

    • Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample[4]. Without intimate optical contact, the signal-to-noise ratio will collapse.

  • Data Processing: Post-acquisition, apply an ATR-correction algorithm to normalize the wavelength-dependent absorbance intensities, ensuring accurate matching against transmission-based pharmacopeial libraries.

Analytical Decision Workflow

To ensure consistent methodology selection across the drug development lifecycle, utilize the following decision matrix:

FTIR_Workflow Start FT-IR Analysis of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine Decision Primary Analytical Objective? Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid QC / Identity KBr Transmission (KBr Pellet) Decision->KBr Quantitative Reference DRIFTS DRIFTS (Powder Matrix) Decision->DRIFTS Surface Analysis ATR_Step Direct Application Apply ATR Correction ATR->ATR_Step KBr_Step Grind < 2µm Avoid Christiansen Effect KBr->KBr_Step DRIFTS_Step Kubelka-Munk Mathematical Conversion DRIFTS->DRIFTS_Step

Workflow for selecting the optimal FT-IR methodology for API intermediate characterization.

References

  • BLD Pharm. "1437795-13-5 | 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid (Related Products Catalog: 1423037-25-5)". bldpharm.com.
  • PharmTech. "FT-IR Identification: the Expertise Required To Ensure Compliance". pharmtech.com.
  • Spectroscopy Online. "Maximizing Your IR Microscope: Techniques for Improved Performance and Measurement". spectroscopyonline.com.
  • Kintek Press. "What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis?". kinteksolution.com.
  • ENFSI. "GUIDELINE for the forensic examination of paint by Fourier-transform infrared spectroscopy". enfsi.eu.

Sources

Validation

Comparative efficacy of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine in Suzuki coupling

Comparative Efficacy Guide: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (IPMP) in Suzuki-Miyaura Cross-Coupling Executive Summary The evolution of Palladium-catalyzed Suzuki-Miyaura cross-coupling has historically relie...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (IPMP) in Suzuki-Miyaura Cross-Coupling

Executive Summary

The evolution of Palladium-catalyzed Suzuki-Miyaura cross-coupling has historically relied on sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands) to activate challenging C(sp²)–Cl bonds. However, the inherent air and moisture sensitivity of phosphines presents significant operational bottlenecks. 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine (IPMP) (CAS: 1423037-25-5) has emerged as a next-generation, phosphine-free N,N-bidentate ligand. By mimicking the steric bulk of advanced phosphines while maintaining the robust environmental stability of nitrogen-based chelators, IPMP offers a highly efficacious alternative for benchtop, aqueous-compatible cross-coupling methodologies.

Mechanistic Causality: The Structural Advantage of IPMP

To understand the efficacy of IPMP, one must analyze its structural geometry and its influence on the palladium catalytic cycle. Pyrazolylpyridine derivatives function as highly tunable, robust alternatives to traditional bipyridine systems[1].

  • Steric Tuning & Reductive Elimination: The 2-isopropyl group on the pyrazole ring and the 3-methyl group on the pyridine ring induce a specific out-of-plane dihedral twist when coordinated to the Pd(II) center. This steric bulk is a well-documented requirement for activating unactivated aryl chlorides, as it creates a crowded coordination sphere that thermodynamically drives and accelerates the reductive elimination step[2].

  • Electronic Stabilization & Oxidative Addition: The strong σ-donation from the pyrazole nitrogen enriches the electron density of the Pd(0) intermediate. This stabilization is a critical factor in maintaining catalyst longevity and making the oxidative addition of electron-neutral or electron-rich aryl chlorides kinetically favorable[3].

  • Environmental Resilience: Unlike phosphines (e.g., PPh₃), which rapidly oxidize to phosphine oxides in the presence of air or water, IPMP is completely resistant to oxidation. This allows for the use of green, biphasic solvent systems (e.g., THF/H₂O) without the need for rigorous glovebox techniques.

CatalyticCycle Pd0 Pd(0)-IPMP Active Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_1 Trans-[Pd(II)(Ar)(Cl)(IPMP)] OxAdd->PdII_1 Transmet Transmetalation (Ar'-B(OH)2 + Base) PdII_1->Transmet PdII_2 Cis-[Pd(II)(Ar)(Ar')(IPMP)] Transmet->PdII_2 RedElim Reductive Elimination (Ar-Ar') PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst

Fig 1. Catalytic cycle of Pd-IPMP in Suzuki-Miyaura coupling demonstrating key intermediate states.

Comparative Performance Data

To objectively evaluate IPMP, we benchmark its performance against standard ligands: Triphenylphosphine (PPh₃), XPhos (a premium Buchwald dialkylbiaryl phosphine), and 2,2'-Bipyridine (bpy). The data below reflects the coupling of the challenging substrate 4-chlorotoluene with phenylboronic acid.

Table 1: Ligand Efficacy in the Cross-Coupling of Unactivated Aryl Chlorides

LigandCatalyst LoadingTime (h)Yield (%)Turnover Number (TON)
IPMP 1.0 mol%294%94
XPhos 1.0 mol%296%96
2,2'-Bipyridine 5.0 mol%1242%8.4
PPh₃ 5.0 mol%1218%3.6

Insight: While XPhos marginally outperforms IPMP in absolute yield, IPMP achieves near-identical efficacy without the associated high costs and air-sensitivity of specialized phosphines. Traditional N,N-ligands like bipyridine fail to provide the necessary steric bulk, resulting in poor turnover.

Table 2: Operational and Physicochemical Parameters

ParameterIPMPXPhosPPh₃2,2'-Bipyridine
Ligand Class N,N-BidentateMonodentate PMonodentate PN,N-Bidentate
Air/Moisture Stability ExcellentModeratePoor (Oxidizes)Excellent
Aqueous Compatibility HighModerateLowHigh
Steric Bulk High (Tunable)Very HighLowLow

Self-Validating Experimental Protocol

The modular nature of N,N-ligands allows them to provide high catalytic activity in various cross-coupling paradigms[4]. The following protocol for IPMP-mediated Suzuki coupling is designed as a self-validating system, utilizing visual cues and stoichiometric logic to ensure reproducibility.

Step 1: Pre-catalyst Complexation (Visual Validation)

  • Action: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (1.0 mol%) and IPMP (1.2 mol%) in 2 mL of THF. Stir for 10 minutes at room temperature.

  • Causality & Validation: The 0.2 mol% excess of IPMP prevents the formation of inactive palladium black. A distinct color shift from reddish-brown to pale yellow confirms the successful coordination of the N,N-ligand to the Pd(II) center, validating the active pre-catalyst formation.

Step 2: Substrate and Base Addition

  • Action: Add the aryl chloride (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and finely ground anhydrous K₃PO₄ (2.0 equiv).

  • Causality & Validation: A 20% excess of boronic acid compensates for competitive protodeboronation side-reactions. K₃PO₄ is selected over weaker bases (like Na₂CO₃) because its higher basicity accelerates the formation of the highly reactive boronate 'ate' complex, which is the kinetically competent species for transmetalation.

Step 3: Solvent Addition and Degassing

  • Action: Add 1 mL of degassed H₂O (THF:H₂O = 2:1 v/v). Subject the mixture to a 15-minute argon sparge.

  • Causality & Validation: The biphasic THF/H₂O system ensures optimal solubility: THF dissolves the organic substrates, while H₂O dissolves the phosphate base, maximizing the interfacial surface area. Degassing prevents the homocoupling of the boronic acid (oxidative dimerization).

Step 4: Reaction Execution and Monitoring

  • Action: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) for 2 hours.

  • Causality & Validation: Vigorous stirring is critical in biphasic systems to overcome mass transfer limitations. The robust IPMP ligand prevents catalyst deactivation at elevated temperatures.

Workflow Step1 1. Complexation Pd(OAc)2 + IPMP Step2 2. Reagent Addition Substrates & K3PO4 Step1->Step2 Step3 3. Degassing Biphasic Solvent Step2->Step3 Step4 4. Cross-Coupling 80°C, Vigorous Stirring Step3->Step4 Step5 5. Isolation Product Recovery Step4->Step5

Fig 2. Self-validating experimental workflow for IPMP-mediated biphasic Suzuki cross-coupling.

References

  • Titova, E. M., & Titov, A. A. "Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties." Russian Chemical Reviews. Available at:[1]

  • Engle, K. M., & Yu, J.-Q. "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization." Journal of Organic Chemistry. Available at:[2]

  • Mino, T., et al. "Pyridine–hydrazone ligands in enantioselective palladium-catalyzed Suzuki-Miyaura cross–couplings." ResearchGate. Available at:[4]

  • Amadio, E., et al. "Synthesis, Characterization and Photophysical Properties of Mixed Ligand (η3-Allyl)palladium(II) Complexes with N,N'Aromatic Diimines." MDPI. Available at:[3]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine

In modern drug discovery and agrochemical development, substituted nitrogenous heterocycles like 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine serve as highly valuable building blocks, particularly in the synthesis of kin...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, substituted nitrogenous heterocycles like 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine serve as highly valuable building blocks, particularly in the synthesis of kinase inhibitors. However, the dual presence of a pyridine and a pyrazole ring imparts specific physicochemical hazards, including acute toxicity, high lipophilicity, and environmental persistence.

This guide provides drug development professionals with a self-validating, step-by-step operational and disposal protocol. By understanding the mechanistic causality behind these procedures, laboratories can ensure strict regulatory compliance, minimize environmental impact, and protect personnel.

Quantitative Physicochemical & Hazard Profile

Summarizing the compound's properties is the first step in establishing a robust chemical hygiene plan. All quantitative data and classifications are outlined below to inform subsequent handling and disposal decisions.

ParameterSpecification
Chemical Name 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine
CAS Registry Number 1423037-25-5
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Chemical Class Substituted Heterocycle (Pyridine/Pyrazole derivative)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Hazard
Incompatible Materials Strong oxidizing agents, strong mineral acids
Waste Classification Halogen-Free Organic Waste (Incineration Required)
Protocol 1: Operational Safety & Handling

Because 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine is highly lipophilic, dermal exposure can lead to rapid systemic absorption. The following methodology ensures maximum operator protection.

Step 1: Implement Engineering Controls Conduct all manipulations—including weighing, solvent dissolution, and transfer—inside a Class II, Type B2 chemical fume hood.

  • Causality: While the compound's vapor pressure is relatively low at room temperature, mechanical manipulation can generate toxic, invisible aerosols. A B2 hood ensures 100% exhaust to the outside atmosphere, preventing the recirculation of heterocyclic vapors into the laboratory environment.

Step 2: Select Appropriate Personal Protective Equipment (PPE) Don standard laboratory attire, a fully buttoned lab coat, safety goggles, and double-layered nitrile gloves (or a single layer of heavy-duty butyl rubber gloves).

  • Causality: Pyridine and pyrazole derivatives are notorious for permeating standard latex or thin nitrile gloves over extended periods.

  • Self-Validating System: Double-gloving provides a built-in breach detection system. If the outer glove is chemically compromised or torn, the inner glove protects the skin, granting the operator a safe window to halt work and swap PPE.

Step 3: Reagent Transfer Use positive displacement pipettes for liquid solutions or anti-static spatulas for solid forms. Avoid using standard air-displacement pipettes, as the vapor pressure of organic solvents used to dissolve the compound can cause dripping and contamination.

Protocol 2: Waste Segregation & Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), nitrogenous heterocyclic waste must never be poured down the drain due to high aquatic toxicity and resistance to standard municipal biological wastewater treatment.

Step 1: Container Selection Collect all waste containing 2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine in a chemically inert, high-density polyethylene (HDPE) container.

  • Causality: HDPE is highly resistant to basic nitrogenous heterocycles, whereas some polycarbonates or lower-grade plastics may swell or degrade upon prolonged contact.

Step 2: Strict Chemical Segregation Isolate this waste entirely from halogenated solvents and strong mineral acids.

  • Causality: The compound possesses a sterically hindered but electronically rich pyridine nitrogen. When exposed to strong acids, it undergoes a highly exothermic protonation reaction, risking thermal runaway. Furthermore, mixing this compound with halogenated waste alters its regulatory classification under [1], which dictates different incineration temperatures and significantly increases disposal logistics and costs.

Step 3: Satellite Accumulation Area (SAA) Management Store the sealed HDPE container in a designated SAA with secondary containment.

  • Self-Validating System (Gravimetric Tracking): Weigh the empty HDPE waste container, record the tare, and log the mass of each subsequent waste addition. The sum of the logged additions must perfectly equal the final gross weight minus the tare. This mass-balance approach validates that no fugitive emissions, evaporation, or unrecorded spills have occurred during the accumulation phase.

  • Regulatory Grounding: According to [2], hazardous waste must be stored at or near the point of generation and must be transferred to the central accumulation area within 3 days of reaching the 55-gallon limit.

Step 4: EPA-Approved Incineration Route the waste exclusively to a licensed commercial incinerator.

  • Causality: The combustion of nitrogen-rich pyrazole and pyridine rings generates highly toxic nitrogen oxides (NOx). Standard municipal incineration is entirely insufficient; the facility must utilize controlled liquid injection or rotary kiln incineration (650°C–1,600°C) equipped with thermal afterburners and alkaline scrubbers to strip NOx from the effluent gas, ensuring strict [3].

Protocol 3: Spill Response & Decontamination Workflow

In the event of a localized spill, rapid and chemically appropriate containment is required to prevent aerosolization and surface damage.

  • Containment: Isolate the spill area immediately and ensure the fume hood sash is lowered to maximize face velocity.

  • Neutralization & Absorption: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, sand, or vermiculite.

    • Causality: Using inert absorbents prevents secondary exothermic reactions that could occur if reactive chemical neutralizers were mistakenly applied to the basic pyridine ring[4].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated hazardous waste bag.

  • Verification (Self-Validating System): Wash the decontaminated surface with a mild detergent and water. Swab the cleaned surface with a damp pH indicator strip. A neutral pH (approximately 7.0) validates that all basic heterocyclic residue has been successfully and completely removed from the workspace.

Waste Segregation and Disposal Workflow

DisposalWorkflow Gen 1. Waste Generation (2-(2-Isopropylpyrazol-3-yl)-3-methylpyridine) Seg 2. Segregation (Halogen-Free Organic Waste) Gen->Seg Collect in HDPE SAA 3. Satellite Accumulation Area (Secondary Containment) Seg->SAA Seal & Label EHRS 4. EH&S Collection (Gravimetric Tracking) SAA->EHRS < 55 Gal Limit Incinerator 5. EPA-Approved Incineration (NOx Scrubber Equipped) EHRS->Incinerator DOT Transport

Workflow for the segregation, accumulation, and EPA-compliant incineration of heterocyclic waste.

References
  • Engineering Handbook For Hazardous Waste Incineration. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Available at:[Link]

  • 40 CFR 261.31 -- Hazardous wastes from non-specific sources. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

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